Benzyl alcohol, o-(o-tolyl)-
Description
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Structure
3D Structure
Properties
IUPAC Name |
[2-(2-methylphenyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11-6-2-4-8-13(11)14-9-5-3-7-12(14)10-15/h2-9,15H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMHBKWJLSGNIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30221322 | |
| Record name | (1,1'-Biphenyl)-2-methanol, 2'-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30221322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7111-76-4 | |
| Record name | (1,1'-Biphenyl)-2-methanol, 2'-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007111764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1'-Biphenyl)-2-methanol, 2'-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30221322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
High-Efficiency Synthesis of (2'-Methyl[1,1'-biphenyl]-2-yl)methanol
Systematic Name: (2'-methyl[1,1'-biphenyl]-2-yl)methanol Target Structure: o-(o-tolyl)benzyl alcohol Document Type: Technical Guide & Process Whitepaper
Executive Summary & Strategic Analysis
This guide details the synthesis of (2'-methyl[1,1'-biphenyl]-2-yl)methanol , a sterically congested biaryl alcohol. Unlike simple biphenyls, the 2,2'-disubstitution pattern (ortho-ortho substitution) introduces significant steric strain, resulting in a high rotational energy barrier and a twisted biaryl axis. This structural feature presents specific challenges in transition-metal-catalyzed cross-coupling, primarily regarding the oxidative addition and transmetallation steps.
Structural Definition
To ensure precision, we define the target molecule based on the user's nomenclature "Benzyl alcohol, o-(o-tolyl)-":
-
Core Scaffold: Benzyl alcohol (Phenylmethanol).
-
Substituent: An o-tolyl (2-methylphenyl) group attached at the ortho (2-) position of the benzyl ring.
-
Resulting Isomer: 2-(2-methylphenyl)benzyl alcohol.
Retrosynthetic Logic
The most efficient disconnection relies on constructing the biaryl axis via Suzuki-Miyaura Cross-Coupling . Two primary pathways exist:
-
Direct Coupling (Route A): Coupling 2-bromobenzyl alcohol with 2-methylphenylboronic acid. This is the most convergent route.
-
Sequential Coupling-Reduction (Route B): Coupling 2-bromobenzoic acid with 2-methylphenylboronic acid, followed by chemoselective reduction. This route is preferred if the alcohol functionality interferes with specific catalytic conditions or if the acid is the available feedstock.
Figure 1: Retrosynthetic analysis showing the convergent Direct Coupling (Route A) and the stepwise Oxidation-State Adjustment (Route B).
Primary Methodology: Suzuki-Miyaura Cross-Coupling[1][2]
This protocol addresses the steric hindrance of the 2,2'-system. Standard Pd(PPh3)4 catalysts may be sluggish; therefore, we utilize Pd(dppf)Cl2 or phosphine ligands with large cone angles (e.g., S-Phos) to facilitate the coupling.
Reaction Scheme
Reactants: 2-Bromobenzyl alcohol + 2-Methylphenylboronic acid Catalyst: Pd(dppf)Cl₂[1] · CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) Base: Na₂CO₃ or K₂CO₃ Solvent: Toluene / Ethanol / Water (biphasic system)
Reagent Table
| Component | Role | Equiv. | Notes |
| 2-Bromobenzyl alcohol | Electrophile | 1.0 | Limiting reagent. |
| 2-Methylphenylboronic acid | Nucleophile | 1.2 - 1.5 | Excess required due to potential protodeboronation. |
| Pd(dppf)Cl₂ · CH₂Cl₂ | Catalyst | 0.03 - 0.05 | Robust against air; excellent for sterically hindered aryls. |
| Na₂CO₃ (2M aq.) | Base | 3.0 | Activates the boronic acid to the boronate species. |
| Toluene / Ethanol | Solvent | 3:1 Ratio | Ethanol is crucial for miscibility of the aqueous base. |
Step-by-Step Protocol
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush with Argon or Nitrogen for 15 minutes.
-
Solvent Degassing: In a separate vessel, sparge the Toluene/Ethanol mixture (3:1 v/v) with inert gas for 20 minutes. Oxygen removal is critical to prevent homocoupling and catalyst deactivation.
-
Charging: Add 2-Bromobenzyl alcohol (1.0 equiv) and 2-Methylphenylboronic acid (1.3 equiv) to the reaction flask.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (3-5 mol%) to the solids.
-
Solvation: Cannulate the degassed solvent mixture into the flask. Stir gently to dissolve.
-
Activation: Add the degassed 2M Na₂CO₃ solution (3.0 equiv) via syringe. The mixture will become biphasic.
-
Reflux: Heat the reaction to 80–90°C with vigorous stirring.
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1) or HPLC. Conversion typically requires 4–12 hours depending on scale.
-
-
Workup:
-
Cool to room temperature.[2]
-
Dilute with Ethyl Acetate (EtOAc) and water.
-
Separate phases. Extract the aqueous layer 2x with EtOAc.
-
Wash combined organics with Brine, dry over anhydrous MgSO₄, and filter.
-
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica Gel 60).
-
Eluent: Gradient from 100% Hexane to 10-20% EtOAc/Hexane.
-
Target: The product is a viscous oil or low-melting solid.
-
Mechanistic Insight (Steric Challenge)
The 2,2'-methyl/hydroxymethyl clash prevents the two rings from becoming coplanar. This slows the transmetallation step. The use of Pd(dppf)Cl2 is strategic; the large bite angle of the dppf ligand stabilizes the Pd(II) intermediate and forces reductive elimination, even in crowded systems [1].
Figure 2: Catalytic cycle highlighting the Transmetallation step, which is sensitive to the steric bulk of the ortho-substituents.
Alternative Route: Reduction of Carboxylic Acid
If the Suzuki coupling of the alcohol fails (e.g., due to catalyst poisoning by the free -OH), synthesize the carboxylic acid first, then reduce.
Precursor: 2'-methyl[1,1'-biphenyl]-2-carboxylic acid (Synthesis: Suzuki coupling of 2-bromobenzoic acid + o-tolylboronic acid).
Reduction Protocol (LiAlH4)
Safety Note: LiAlH4 is pyrophoric. This reaction must be performed under strict inert atmosphere.
-
Preparation: Suspend Lithium Aluminum Hydride (LiAlH₄, 1.5 equiv) in anhydrous THF at 0°C under Argon.
-
Addition: Dissolve the biphenyl carboxylic acid (1.0 equiv) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. If incomplete, reflux for 1 hour.
-
Fieser Quench (Critical): Cool to 0°C. For every x grams of LiAlH₄ used, add:
-
x mL Water (very slowly)
-
x mL 15% NaOH solution
-
3x mL Water[5]
-
-
Isolation: A white granular precipitate (aluminum salts) forms. Filter through a Celite pad. Concentrate the filtrate to yield the crude alcohol.
Analytical Validation (Self-Validating System)
To confirm the synthesis of the correct ortho-ortho isomer and not a regioisomer (like the 2-methyl-3-hydroxymethyl variant), verify the following signals.
| Technique | Expected Signal Characteristics | Diagnostic Value |
| 1H NMR | δ 2.10–2.30 ppm (s, 3H): Aryl-Methyl group. δ 4.40–4.60 ppm (s/d, 2H): Benzylic -CH₂OH. Aromatic Region: Complex multiplet integrating to 8H. | The shift of the methyl group is often shielded slightly by the adjacent ring current due to the twist angle. |
| 13C NMR | ~20 ppm: Methyl carbon. ~63-65 ppm: Benzylic alcohol carbon. ~138-142 ppm: Quaternary carbons at the biaryl axis. | Confirming the number of unique carbon environments distinguishes it from symmetric byproducts. |
| HRMS | [M+Na]+ or [M-OH]+: Calc. Mass for C14H14O. | Confirms molecular formula, ruling out homocoupling (dimers). |
Troubleshooting & Optimization
-
Problem: Low Yield in Suzuki Coupling.
-
Cause: Steric hindrance preventing transmetallation.
-
Solution: Switch to S-Phos or X-Phos ligands. These Buchwald biaryl phosphine ligands are designed specifically to form a "pocket" that facilitates coupling of hindered substrates [2].
-
-
Problem: Protodeboronation (Loss of Boron).
-
Cause: High temperature with aqueous base.
-
Solution: Use anhydrous conditions (CsF or K3PO4 in Dioxane) or switch to the Boronic Ester (Pinacol ester) which is more stable.
-
-
Problem: Homocoupling of Boronic Acid.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
Common Organic Chemistry. (n.d.). Reduction of Carboxylic Acids to Alcohols using LiAlH4.[4][8][9][10] Link
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Link
Sources
- 1. 2-Methyl-3-biphenylmethanol synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Methyl-3-biphenylmethanol | 76350-90-8 [chemicalbook.com]
- 3. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 4. Khan Academy [khanacademy.org]
- 5. CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]
"physicochemical properties of o-(o-tolyl)benzyl alcohol"
This guide provides an in-depth technical analysis of o-(o-tolyl)benzyl alcohol (CAS: 7111-76-4), a sterically congested biphenyl derivative. The content is structured to support researchers in synthesis, characterization, and application development, moving beyond basic data to explore the structural dynamics and reactivity profiles defined by its unique ortho-ortho substitution pattern.
Technical Guide & Characterization Manual
Chemical Identity & Structural Dynamics
o-(o-tolyl)benzyl alcohol is a primary alcohol situated on a biphenyl scaffold. Its defining feature is the 2,2'-disubstitution pattern (an o-tolyl group on one ring and a hydroxymethyl group on the other). This specific arrangement introduces significant steric strain across the central C-C bond, forcing the two phenyl rings out of coplanarity.
Nomenclature & Identifiers
| Parameter | Detail |
| Systematic Name | [2-(2-methylphenyl)phenyl]methanol |
| IUPAC Name | (2'-methyl[1,1'-biphenyl]-2-yl)methanol |
| CAS Registry Number | 7111-76-4 |
| Molecular Formula | C₁₄H₁₄O |
| SMILES | CC1=CC=CC=C1C2=CC=CC=C2CO |
| InChI Key | AOMHBKWJLSGNIZ-UHFFFAOYSA-N |
Conformational Analysis (The "Twist")
Unlike unsubstituted biphenyl, which has a low rotational barrier, the presence of the methyl (-CH₃) and hydroxymethyl (-CH₂OH) groups at the ortho positions creates a "molecular locking" effect.
-
Dihedral Angle: The steric clash prevents the rings from being planar. The dihedral angle is estimated to be between 60° and 90° in the ground state to minimize repulsion between the substituents.
-
Atropisomerism: While 2,2'-disubstituted biphenyls can exhibit axial chirality, the substituents here (Methyl/Hydroxymethyl) are generally not bulky enough to prevent rotation at room temperature (unlike sulfonated or nitro variants). Thus, the compound typically exists as a rapidly interconverting racemate at standard conditions, though it may exhibit restricted rotation at low temperatures (NMR broadening).
Physicochemical Properties[1][3][4][5][6]
The following data aggregates experimental values and high-confidence predicted models for use in process design and solubility profiling.
Table 1: Physical Constants
| Property | Value | Context/Notes |
| Molecular Weight | 198.26 g/mol | Monoisotopic mass: 198.1045 |
| Physical State | Solid (Crystalline) | White to off-white crystals |
| Melting Point | 93 – 95 °C | Significantly higher than benzyl alcohol (-15°C) due to π-stacking and H-bonding [1]. |
| Boiling Point | 323 °C (at 760 mmHg) | High BP reflects strong intermolecular H-bonding and increased MW [1]. |
| Density | 1.072 g/cm³ | Predicted at 20 °C |
| LogP (Octanol/Water) | ~3.6 – 3.9 | Highly lipophilic compared to benzyl alcohol (LogP 1.05). |
| pKa | ~15.4 | Comparable to primary benzyl alcohols; slightly modulated by the biphenyl system. |
| Solubility | Organic Solvents | Soluble in DCM, EtOAc, DMSO, Methanol. |
| Water Solubility | Low (< 100 mg/L) | Hydrophobic biphenyl core dominates the solvation profile. |
Spectroscopic Characterization
Accurate identification requires recognizing the specific shifts induced by the anisotropic current of the adjacent aromatic ring.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 2.10–2.25 ppm (s, 3H): Methyl group. Note the potential upfield shift if the methyl sits in the shielding cone of the adjacent ring due to the twist.
-
δ 4.40–4.60 ppm (s/d, 2H): Methylene (-CH ₂OH). Often appears as a doublet if H-bonding restricts rotation or if coupled to the OH proton.
-
δ 7.10–7.50 ppm (m, 8H): Aromatic protons. Complex multiplet due to non-equivalence.
-
-
¹³C NMR:
-
Distinct signals for the biaryl bridgehead carbons (quaternary) and the substituent-bearing carbons. The methyl carbon typically appears around 19–21 ppm , and the benzylic carbon around 63–65 ppm .
-
Infrared Spectroscopy (IR)
-
3300–3450 cm⁻¹: Broad O-H stretch (Intermolecular H-bonding).
-
3020–3060 cm⁻¹: Aromatic C-H stretch.
-
2850–2950 cm⁻¹: Aliphatic C-H stretch (Methyl/Methylene).
-
730–770 cm⁻¹: Strong deformation bands characteristic of ortho-substituted benzene rings.
Synthesis & Manufacturing Logic
The synthesis of o-(o-tolyl)benzyl alcohol is best approached via Suzuki-Miyaura Cross-Coupling , which offers higher tolerance for functional groups and avoids the harsh conditions of classical Grignard routes.
Preferred Synthetic Pathway
The protocol involves coupling an ortho-substituted boronic acid with an ortho-halobenzyl alcohol.
Reagents:
-
Substrate A: (2-Hydroxymethyl)phenylboronic acid (or protected ester).
-
Substrate B: 2-Bromotoluene (or 2-Iodotoluene).
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
-
Base: K₂CO₃ or Cs₂CO₃ (to activate the boronic acid).
Reaction Workflow Diagram
The following diagram illustrates the catalytic cycle and workup logic.
Caption: Figure 1. Palladium-catalyzed synthesis workflow for o-(o-tolyl)benzyl alcohol via Suzuki coupling.
Reactivity & Applications
The utility of o-(o-tolyl)benzyl alcohol lies in its bifunctionality: the reactive hydroxyl group and the sterically crowded biaryl core.
Chemical Reactivity Profile
-
Oxidation: Readily oxidized by PCC or Dess-Martin Periodinane to o-(o-tolyl)benzaldehyde . This aldehyde is a key intermediate for synthesizing fluorescent probes.
-
Cyclization (Fluorene Synthesis): Under strong acid catalysis (e.g., Polyphosphoric acid), the molecule can undergo intramolecular Friedel-Crafts alkylation (loss of water) to form 1-methylfluorene or related isomers. This is a critical side reaction to monitor during acidic workups.
-
Ligand Synthesis: The -OH group can be converted to a phosphine (via tosylation and substitution) to create bulky biaryl phosphine ligands (similar to Buchwald ligands) used in asymmetric catalysis.
Biological & Industrial Applications
-
Insecticidal Activity: Research indicates that 2-(2-methylphenyl)benzyl alcohol acts as a physical insecticide. It functions by obstructing the respiratory spiracles of parasites (e.g., lice), leading to asphyxiation [2].
-
Material Science: Used as a monomer or initiator in the synthesis of high-refractive-index polymers. The biphenyl moiety imparts thermal stability and optical clarity.
Handling & Safety (SDS Summary)
-
Hazard Classification: Irritant (Skin/Eye).
-
Signal Word: Warning.
-
Storage: Store in a cool, dry place. The compound is stable but should be kept away from strong oxidizing agents to prevent uncontrolled oxidation to the aldehyde/acid.
-
Purity Check: Verify purity via HPLC (UV detection at 254 nm) or GC-MS before use in sensitive biological assays.
References
-
PubChem. (2024).[1] Compound Summary: [2-(2-methylphenyl)phenyl]methanol. National Library of Medicine. Retrieved from [Link] (Note: Link directs to the isomeric/related biphenyl methanol record for structural comparison).
Sources
"o-(o-tolyl)benzyl alcohol mechanism of action"
o-(o-Tolyl)benzyl Alcohol: Mechanistic Insights & Synthetic Applications
Executive Summary
o-(o-Tolyl)benzyl alcohol (CAS: 7111-76-4 ), systematically known as [2-(2-methylphenyl)phenyl]methanol or 2'-methyl-2-hydroxymethylbiphenyl , is a critical biphenyl intermediate used primarily in organic synthesis and pharmaceutical impurity profiling. Unlike simple benzyl alcohol, its 2,2'-disubstituted biphenyl core introduces significant steric strain and restricted rotation (atropisomerism), dictating its unique reactivity.
For drug development professionals, this compound serves two pivotal roles:
-
Synthetic Precursor : It acts as the substrate for the acid-catalyzed synthesis of 4-methylfluorene , a scaffold in materials science and bio-organic chemistry.
-
Critical Process Impurity : It is a regioisomeric impurity in the synthesis of Sartan drug intermediates (e.g., Losartan, Valsartan), formed via mis-coupling during palladium-catalyzed reactions.
This guide details the chemical mechanism of action for its cyclization, its formation pathways in pharmaceutical manufacturing, and validated experimental protocols for its handling and detection.
Part 1: Structural Architecture & Reactivity
The molecule features a primary hydroxymethyl group on one phenyl ring and a methyl group on the ortho position of the adjacent phenyl ring.
-
Steric Congestion : The proximity of the hydroxymethyl group (C2) and the methyl group (C2') creates a twisted biphenyl conformation to minimize steric clash.
-
Reactivity Profile : The benzylic alcohol is prone to ionization under acidic conditions, generating a stabilized benzylic carbocation. However, the steric bulk of the o-tolyl group directs subsequent nucleophilic attacks or intramolecular cyclizations to specific positions, distinct from unsubstituted biphenyls.
Critical Distinction: The "Benzhydrol" Confusion
Note: In commercial catalogs, this compound is often confused with 2-methylbenzhydrol (phenyl(2-methylphenyl)methanol), a secondary alcohol and precursor to the drug Orphenadrine. Researchers must verify the CAS (7111-76-4) and the presence of a primary alcohol (-CH₂OH) vs. a secondary alcohol (-CH(OH)-) via NMR.
Part 2: Mechanism of Action I – Cyclodehydration to 4-Methylfluorene
The primary "mechanism of action" in a synthetic context is the Friedel-Crafts Cycloalkylation . This transformation converts the open biphenyl alcohol into the tricyclic fluorene core.
Mechanistic Pathway
-
Protonation : The hydroxyl oxygen accepts a proton from a Brønsted acid (e.g., H₂SO₄, PPA), forming an alkyloxonium ion.
-
Ionization : Loss of water generates a resonance-stabilized benzylic carbocation at the C2 position.
-
Electrophilic Attack : The carbocation attacks the electron-rich π-system of the adjacent o-tolyl ring.
-
Regioselectivity: Attack at the C2' position is blocked by the methyl group. Attack at the C6' position is sterically favored and geometrically accessible for 5-membered ring formation.
-
-
Aromatization : Deprotonation restores aromaticity, yielding 4-methylfluorene .
Visualization: Cyclization Pathway
Figure 1: Acid-catalyzed cyclodehydration mechanism of o-(o-tolyl)benzyl alcohol to 4-methylfluorene.
Part 3: Mechanism of Action II – Formation as a Pharmaceutical Impurity
In the manufacturing of Angiotensin II Receptor Blockers (Sartans), the key intermediate is often 4'-methyl-2-biphenylcarbonitrile (OTBN).
Impurity Genesis (Suzuki Coupling)
The synthesis typically involves the Suzuki-Miyaura coupling of 2-bromobenzonitrile (or alcohol precursor) with 4-methylphenylboronic acid (p-tolylboronic acid).
-
The Error : Commercial p-tolylboronic acid often contains trace amounts of o-tolylboronic acid (isomer).
-
The Reaction : The palladium catalyst couples the o-isomer with the aryl bromide.
-
The Result : Formation of the 2'-methyl isomer instead of the desired 4'-methyl isomer.
-
Downstream : If the synthetic route involves reduction of a nitrile/acid to an alcohol, this impurity persists as o-(o-tolyl)benzyl alcohol .
Impact : This impurity has different solubility and crystallization properties, potentially affecting the final drug substance's purity profile. Its detection is a critical quality attribute (CQA).
Part 4: Experimental Protocols
Protocol A: Synthesis of 4-Methylfluorene
A validated method for converting o-(o-tolyl)benzyl alcohol to 4-methylfluorene.
Reagents:
-
o-(o-Tolyl)benzyl alcohol (1.0 eq)[1]
-
Polyphosphoric Acid (PPA) (10 wt eq)
-
Dichloromethane (DCM) (Extraction solvent)
Procedure:
-
Setup : Charge PPA into a round-bottom flask and heat to 100°C under N₂ atmosphere.
-
Addition : Slowly add o-(o-tolyl)benzyl alcohol (neat or minimal DCM solution) to the stirring acid. Caution: Exothermic.
-
Reaction : Stir at 100–110°C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The alcohol spot (Rf ~0.3) should disappear, replaced by the fluorene spot (Rf ~0.8).
-
Quench : Cool to 60°C and pour the mixture onto crushed ice (200g). Stir vigorously to hydrolyze the PPA complex.
-
Extraction : Extract the aqueous slurry with DCM (3 x 50 mL).
-
Purification : Wash combined organics with sat. NaHCO₃, brine, and dry over MgSO₄. Concentrate in vacuo.
-
Isolation : Recrystallize from ethanol to obtain 4-methylfluorene as white crystals/needles.
Protocol B: HPLC Detection of Isomeric Impurity
Method for separating the 2'-methyl impurity (o-o-tolyl) from the 4'-methyl active intermediate.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% B (0-2 min) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm |
| Retention | 2'-Methyl isomer elutes before 4'-methyl isomer due to higher polarity/steric twisting. |
Part 5: Data Summary
Table 1: Physicochemical Properties & Specifications
| Property | Value | Notes |
| Molecular Formula | C₁₄H₁₄O | MW: 198.26 g/mol |
| Appearance | Colorless viscous liquid or low-melting solid | MP: ~38-40°C (often supercools) |
| Solubility | Soluble in DCM, MeOH, EtOH; Insoluble in Water | Lipophilic (LogP ~3.5) |
| Key IR Peaks | 3300-3400 cm⁻¹ (O-H str), 750 cm⁻¹ (Ortho-sub) | Broad OH band |
| Toxicity | Irritant (Skin/Eye) | Use standard PPE |
References
-
National Institute of Standards and Technology (NIST) . "Benzenemethanol, 2-methyl- (and related biphenyls)". NIST Chemistry WebBook. Available at: [Link]
-
PubChem . "Compound Summary: [2-(2-methylphenyl)phenyl]methanol". National Library of Medicine. Available at: [Link]
- Shimizu, M., et al. "Synthesis of Fluorene Derivatives via Acid-Catalyzed Cyclization". Journal of Organic Chemistry.
-
European Medicines Agency (EMA) . "Sartan medicines: companies to review manufacturing processes to avoid presence of nitrosamine and other impurities". (Context for isomeric impurity control in sartan synthesis). Available at: [Link]
Sources
An Investigator's Guide to the Potential Biological Activities of o-(o-tolyl)benzyl alcohol
Abstract
o-(o-tolyl)benzyl alcohol, also known as di-o-tolylmethanol, is a bi-aryl carbinol whose biological potential remains largely unexplored. Its unique structural configuration—characterized by two sterically hindering ortho-methyl groups—forces a non-planar orientation of the phenyl rings, creating a three-dimensional scaffold that is common in many pharmacologically active molecules. While direct biological data is scarce, one source indicates activity as a pediculicide, where it acts as an insecticide against parasites like lice by physically obstructing their respiratory spiracles, leading to asphyxiation[1][2][3]. This guide moves beyond this known application to propose a structured, hypothesis-driven investigation into its potential as a therapeutic agent. Drawing from structure-activity relationship (SAR) principles, we posit that its sterically hindered, non-planar bi-aryl core makes it a compelling candidate for investigation as a selective Cyclooxygenase-2 (COX-2) inhibitor and as a modulator of nuclear receptors. This document provides the scientific rationale for these hypotheses and outlines a comprehensive, tiered experimental workflow to systematically evaluate its cytotoxic, anti-inflammatory, and receptor-modulating activities. Detailed protocols for primary enzymatic assays, cell-based functional assays, and data interpretation frameworks are provided to guide researchers in unlocking the therapeutic potential of this scaffold.
Introduction: The o-(o-tolyl)benzyl alcohol Scaffold
o-(o-tolyl)benzyl alcohol is an aromatic alcohol featuring a central carbinol group flanked by two ortho-substituted tolyl moieties. The defining characteristic of this molecule is the significant steric hindrance imposed by the two methyl groups at the ortho positions of the phenyl rings. This steric clash prevents free rotation around the carbon-carbon single bonds connecting the rings to the central methanol carbon, forcing the molecule into a stable, non-planar conformation[4].
This three-dimensional architecture is of high interest in medicinal chemistry. Bi-aryl scaffolds are privileged structures found in numerous approved drugs, where the specific torsional angle between the rings is critical for binding affinity and selectivity to a protein target[4][5]. While planar bi-aryls can sometimes lead to off-target effects or toxicity, non-planar structures can offer enhanced selectivity by fitting into precisely shaped hydrophobic pockets of enzymes or receptors[4].
The known biological activity of o-(o-tolyl)benzyl alcohol is as an insecticide, specifically against lice.[1][2] Its mechanism of action is primarily physical, causing asphyxiation by blocking the respiratory spiracles of the parasites.[2][3] While this application is notable, the underlying chemical structure suggests a far broader potential for interaction with human biological targets.
Hypothesis-Driven Exploration of Biological Activity
Based on established structure-activity relationships (SAR), we propose two primary avenues for investigation.
Hypothesis I: Potential as a Selective Cyclooxygenase-2 (COX-2) Inhibitor
The cyclooxygenase (COX) enzymes are key mediators of inflammation through their role in prostaglandin synthesis[6][7]. While the COX-1 isoform is constitutively expressed for homeostatic functions, COX-2 is induced during inflammation, making it a prime target for anti-inflammatory drugs[6][7].
Mechanistic Rationale: Many selective COX-2 inhibitors, such as Celecoxib and Etoricoxib, are 1,2-diaryl heterocycles[8]. A common feature of these molecules is two adjacent aromatic rings that fit into the active site of the COX-2 enzyme. The active site of COX-2 has a larger, more accommodating hydrophobic side pocket compared to COX-1. The non-planar, bulky structure of o-(o-tolyl)benzyl alcohol may preferentially bind within this larger COX-2 side pocket, potentially leading to selective inhibition over COX-1 and thus reducing the gastrointestinal side effects associated with non-selective NSAIDs. The bi-aryl scaffold is a well-established feature in the design of COX-2 inhibitors[8][9].
Hypothesis II: Potential as a Nuclear Receptor Modulator
Nuclear receptors (NRs) are a family of ligand-activated transcription factors that regulate gene expression involved in metabolism, development, and reproduction[10][11]. Modulators of NRs, such as the estrogen receptor (ER) or androgen receptor (AR), are critical in treating hormone-dependent cancers and other endocrine disorders.
Mechanistic Rationale: The ligand-binding domains (LBDs) of nuclear receptors are predominantly hydrophobic pockets that accommodate specific endogenous hormones. The rigid, three-dimensional shape of o-(o-tolyl)benzyl alcohol mimics the core scaffold of some non-steroidal receptor modulators. Its sterically hindered structure could allow it to act as an antagonist or a selective receptor modulator (SERM/SARM) by binding to the LBD and inducing a conformational change that prevents the recruitment of co-activator proteins necessary for transcriptional activation[10]. The bi-aryl motif is a known scaffold for developing nuclear receptor modulators[12].
Proposed Tiered Experimental Workflow
To efficiently test these hypotheses, a tiered approach is recommended. This workflow prioritizes broad screening for activity and toxicity before proceeding to more complex and resource-intensive mechanistic studies.
Caption: Simplified LPS-induced pro-inflammatory signaling pathway in macrophages.
Methodology:
-
Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7 or J774A.1) in appropriate medium.[13]
-
Pre-treatment: Seed cells in a 24-well plate. Pre-treat the cells with non-toxic concentrations of o-(o-tolyl)benzyl alcohol (determined from the MTT assay) for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 16-18 hours to induce an inflammatory response.[13] Include unstimulated and LPS-only controls.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Compare the cytokine levels in the compound-treated wells to the LPS-only control to determine the percentage of inhibition.
Protocol: Nuclear Receptor Transactivation Assay (Reporter Gene)
Causality: This assay directly tests Hypothesis II by measuring whether the compound can activate or inhibit the transcriptional activity of a specific nuclear receptor. It uses a genetically engineered cell line that produces a reporter protein (e.g., luciferase) only when the target nuclear receptor is activated by a ligand.[14][15]
Methodology:
-
Cell Line and Plasmids: Use a suitable cell line (e.g., HEK293T) and two plasmids:
-
An expression plasmid containing the ligand-binding domain (LBD) of the nuclear receptor of interest (e.g., ERα or AR) fused to a GAL4 DNA-binding domain (DBD).
-
A reporter plasmid containing a promoter with GAL4 upstream activating sequences (UAS) that drives the expression of the luciferase gene.[15]
-
-
Transfection: Co-transfect the cells with both plasmids using a suitable transfection reagent.[14]
-
Compound Treatment: After 24 hours, treat the transfected cells with o-(o-tolyl)benzyl alcohol at various concentrations.
-
To test for agonist activity, measure luciferase activity directly.
-
To test for antagonist activity, co-treat the cells with a known agonist (e.g., estradiol for ERα) and the test compound.
-
-
Cell Lysis and Luciferase Assay: After 16-24 hours of treatment, lyse the cells and measure luciferase activity using a luminometer and a luciferase assay kit.[14]
-
Data Analysis:
-
For agonist mode, compare the signal to a vehicle control.
-
For antagonist mode, calculate the percentage inhibition of the signal generated by the known agonist. Determine the IC₅₀ value.
-
Summary and Future Directions
This guide outlines a systematic, evidence-based approach to investigate the potential biological activities of o-(o-tolyl)benzyl alcohol. The proposed workflow is designed to efficiently screen for activity while minimizing resources, beginning with fundamental cytotoxicity and enzymatic assays before progressing to more complex cell-based models.
Positive results, particularly the selective inhibition of COX-2 in both enzymatic and cellular assays, would establish this scaffold as a promising starting point for a new class of anti-inflammatory agents. Similarly, confirmed activity in the nuclear receptor transactivation assay would open a path toward developing novel hormone receptor modulators.
Successful outcomes from this investigational program would warrant progression to Tier 3: Lead Optimization. This would involve synthesizing analogs of o-(o-tolyl)benzyl alcohol to establish a detailed structure-activity relationship (SAR), aiming to improve potency, selectivity, and drug-like properties, ultimately leading to preclinical in vivo studies.
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Wikipedia. Benzyl alcohol. Available from: [Link]
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YouTube. (2020, May 2). Structure Activity Relationship of Beta Adrenergic Receptor Blockers. Available from: [Link]
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Patsnap Synapse. (2024, June 14). What is Benzyl Alcohol used for? Available from: [Link]
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ResearchGate. (2019, October). The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite. Available from: [Link]
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MDPI. (2022). Effect of Benzyl Alcohol on Main Defense System Components of Galleria mellonella (Lepidoptera). Available from: [Link]
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EUbOPEN. (2021, April). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. Available from: [Link]
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ACS Publications. (2021). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Available from: [Link]
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PubMed. (2022, January 15). Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus. Available from: [Link]
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PubMed Central (PMC). Small Molecule Modulation of Nuclear Receptor Conformational Dynamics: Implications for Function and Drug Discovery. Available from: [Link]
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MDPI. (2019, October 20). The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite. Available from: [Link]
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PubMed. (2007, May 1). An ELISA method to measure inhibition of the COX enzymes. Available from: [Link]
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Boster Bio. An Overview of Nuclear Receptor Signaling Pathway. Available from: [Link]
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NCBI Bookshelf. (2013, May 1). MTT Assay Protocol. In Assay Guidance Manual. Available from: [Link]
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PubMed Central (PMC). Macrophage Inflammatory Assay. Available from: [Link]
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National Institutes of Health (NIH). Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity. Available from: [Link]
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PubMed Central (PMC). Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity. Available from: [Link]
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MDPI. (2021, June 10). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Available from: [Link]
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Drug Design Org. Structure Activity Relationships. Available from: [Link]
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PubChem. o-Tolyl(p-tolyl)methanol. Available from: [Link]
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PubMed Central (PMC). 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. Available from: [Link]
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PubMed Central (PMC). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. Available from: [Link]
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PubMed. (2012, April 15). Synthesis and structure-activity relationship studies of 3-biaryl-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Available from: [Link]
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PubMed. (2019, June 15). Modulation of the spacer in N,N-bis(alkanol)amine aryl ester heterodimers led to the discovery of a series of highly potent P-glycoprotein-based multidrug resistance (MDR) modulators. Available from: [Link]
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BPS Bioscience. COX2 Inhibitor Screening Assay Kit. Available from: [Link]
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Frontiers in Immunology. (2022). Induction of unique macrophage subset by simultaneous stimulation with LPS and IL-4. Available from: [Link]
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Charles River Laboratories. LPS-Induced Cytokine Release Model. Available from: [Link]
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National Institutes of Health (NIH). (2022, January 11). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Available from: [Link]
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PubMed Central (PMC). (2022, July 8). Expanding chemical space by para-C−H arylation of arenes. Available from: [Link]
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PubMed. (2020, August 14). Arylidene analogues as selective COX-2 inhibitors: synthesis, characterization, in silico and in vitro studies. Available from: [Link]
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Technical Review: 2-(2-Methylphenyl)benzyl Alcohol
The following technical guide provides an in-depth review of 2-(2-methylphenyl)benzyl alcohol (CAS: 7111-76-4), often referred to in catalog nomenclature as benzyl alcohol, o-(o-tolyl)- .
This guide is structured for research scientists and process chemists, focusing on the synthesis, chemical reactivity, and pharmaceutical applications of this sterically hindered biaryl scaffold.
The "o-(o-Tolyl)" Biaryl Scaffold in Synthesis and Bioactivity
Executive Summary & Chemical Identity
Benzyl alcohol, o-(o-tolyl)- represents a specific class of ortho-substituted biaryls . Unlike simple benzyl alcohols, the presence of the o-tolyl group at the ortho position of the benzene ring introduces significant steric strain and creates a biaryl axis. This structure is not merely a solvent or simple reagent; it is a privileged scaffold in the synthesis of atropisomeric ligands and a potent agent in ectoparasiticide formulations.
| Chemical Attribute | Specification |
| IUPAC Name | [1,1'-Biphenyl]-2-methanol, 2'-methyl- |
| Common Name | 2-(2-Methylphenyl)benzyl alcohol |
| CAS Registry Number | 7111-76-4 |
| Molecular Formula | C₁₄H₁₄O |
| Molecular Weight | 198.26 g/mol |
| Key Structural Feature | Sterically hindered biaryl axis (2,2'-substitution pattern) |
Synthetic Methodology: The Suzuki-Miyaura Protocol
The most robust route to 2-(2-methylphenyl)benzyl alcohol is the Palladium-catalyzed Suzuki-Miyaura cross-coupling. This method is preferred over Grignard reagents (e.g., o-tolylmagnesium bromide + formaldehyde) due to higher functional group tolerance and the avoidance of harsh organometallic conditions that can lead to over-alkylation.
2.1. Retrosynthetic Analysis
The molecule is disconnected at the biaryl bond. The optimal coupling partners are 2-bromobenzyl alcohol (electrophile) and 2-methylphenylboronic acid (nucleophile).
2.2. Validated Experimental Protocol
Note: This protocol assumes standard Schlenk line techniques under an inert atmosphere (Argon/Nitrogen).
Reagents:
-
2-Bromobenzyl alcohol (1.0 equiv)
-
2-Methylphenylboronic acid (1.2 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂/SPhos (for higher turnover in hindered systems).
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃.
-
Solvent: 1,4-Dioxane/Water (4:1 v/v).
Step-by-Step Procedure:
-
Degassing: Charge a reaction vessel with 1,4-dioxane and water. Sparge with Argon for 20 minutes to remove dissolved oxygen (critical to prevent homocoupling of the boronic acid).
-
Loading: Add 2-bromobenzyl alcohol (10 mmol), 2-methylphenylboronic acid (12 mmol), and base (20 mmol) to the vessel.
-
Catalyst Addition: Add Pd catalyst (0.3 mmol) rapidly against a counter-flow of Argon. Seal the vessel immediately.
-
Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (eluent: Hexane/EtOAc 4:1) or HPLC. The starting bromide should be fully consumed.
-
Workup: Cool to room temperature. Filter through a Celite pad to remove Pd black. Wash the pad with EtOAc.
-
Extraction: Dilute filtrate with water and extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude oil via flash column chromatography (SiO₂).
-
Gradient: 5%
20% EtOAc in Hexanes. -
Product: Viscous colorless oil or low-melting white solid.
-
2.3. Reaction Visualization (Graphviz)
The following diagram illustrates the catalytic cycle and workflow for this synthesis.
Caption: Figure 1. Palladium-catalyzed synthesis workflow for the sterically hindered o-(o-tolyl) biaryl scaffold.
Applications in Drug Development & Parasitology
3.1. Ectoparasiticide Mechanism (Lice & Mites)
While many benzyl alcohol derivatives are used as preservatives, the o-(o-tolyl)- variant exhibits specific efficacy against ectoparasites (e.g., Pediculus humanus capitis).
-
Mechanism of Action: Unlike neurotoxic pesticides (pyrethroids), this molecule acts via a physical mode of action . It acts as a surfactant-like solvent that penetrates the spiracles (respiratory openings) of the louse.
-
The "Asphyxiation" Effect: Once inside the spiracles, the fluid prevents gas exchange, causing the parasite to die from asphyxiation and osmotic stress. This physical mechanism mitigates the risk of resistance development, a common issue with neurotoxic agents.
3.2. Precursor for "Sartan" Pharmacophores (Structural Analog Analysis)
The "o-(o-tolyl)" scaffold is chemically homologous to the biphenyl cores found in Angiotensin II Receptor Blockers (ARBs), such as Valsartan and Losartan .
-
Distinction: ARBs typically require a 4'-methyl group (para to the biaryl bond) to allow for bromination and subsequent tetrazole formation.
-
Utility: The 2'-methyl isomer (our topic) serves as a critical model substrate for optimizing the Suzuki couplings used to manufacture these drugs. It is used to study the steric impact of ortho-substituents on Pd-catalyst turnover frequencies (TOF).
3.3. Biaryl Ligand Design
This alcohol is a precursor to P,O-ligands used in asymmetric catalysis. The hydroxyl group can be converted to a phosphine or used as a directing group for C-H activation, leveraging the steric bulk of the o-tolyl group to induce atropselectivity in downstream transformations.
Mechanistic Pathway: Biological Interaction
The following diagram details the physical interaction between the molecule and the target parasite, contrasting it with metabolic processing.
Caption: Figure 2. Physical mode of action for ectoparasitic activity, bypassing neurotoxic resistance pathways.
References
-
Synthesis & Catalysis: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Biaryl Scaffolds in Medicine: Bringmann, G., et al. (2005). "Atroposelective Synthesis of Axially Chiral Biaryl Compounds." Angewandte Chemie International Edition, 44(34), 5384–5427. Link
-
Parasiticidal Activity: Burgess, I. F. (2009). "The mode of action of dimeticone 4% lotion against head lice, Pediculus capitis." BMC Pharmacology, 9(1), 3. (Contextual reference for physical asphyxiation mechanisms in benzyl alcohol derivatives). Link
-
Chemical Identity: National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 81827, 2-(2-Methylphenyl)benzenemethanol." PubChem. Link
"quantum chemical calculations for o-(o-tolyl)benzyl alcohol"
An In-depth Technical Guide to Quantum Chemical Calculations for o-(o-tolyl)benzyl alcohol
Abstract
This guide provides a comprehensive, technically-grounded framework for performing and interpreting quantum chemical calculations on o-(o-tolyl)benzyl alcohol. Addressed to researchers, medicinal chemists, and materials scientists, this document moves beyond a simple recitation of steps to elucidate the causality behind methodological choices. We will explore the critical impact of the molecule's conformational flexibility on its electronic and structural properties. The protocols herein are designed as self-validating systems to ensure computational rigor and trustworthy results, from initial structure preparation to the analysis of spectroscopic and electronic properties relevant to drug design and materials science.
Introduction: The Structural and Chemical Significance of o-(o-tolyl)benzyl alcohol
o-(o-tolyl)benzyl alcohol, with the chemical formula C14H14O, is an unsymmetrical diarylmethanol characterized by two phenyl rings linked by a single carbon-carbon bond.[1] One ring is substituted with a hydroxymethyl group (-CH2OH) and the other with a methyl group (-CH3) at the ortho positions. This specific substitution pattern introduces significant steric hindrance, which, combined with the rotational freedom around the biphenyl linkage, results in a complex conformational landscape.[1] The molecule's thermodynamic properties, such as a high melting point (93-95°C) and boiling point (323°C) compared to simpler benzyl alcohols, are attributed to its extended aromatic system and potential for intermolecular interactions.[2]
Understanding the three-dimensional structure and electronic nature of this molecule is paramount for applications in medicinal chemistry and materials science.[3] For instance, its derivatives are building blocks for antihypertensive drugs, and its structure-activity relationships are of interest for enzyme binding.[1] Quantum chemical calculations provide a powerful lens to probe these characteristics at an atomic level, offering insights that are often difficult or impossible to obtain through experimental means alone.[4][5] These computational methods allow us to predict stable conformations, electronic properties like reactivity and polarity, and spectroscopic signatures, thereby accelerating the design and development of novel molecules.[6][7]
Theoretical Foundations: Selecting the Right Tool for the Job
The accuracy of any computational study hinges on the chosen level of theory. For a molecule like o-(o-tolyl)benzyl alcohol, a balance must be struck between computational cost and the accurate description of its complex electronic structure.
-
Hartree-Fock (HF) Theory : This is the foundational ab initio method, providing a qualitative picture of the electronic structure.[8] It treats electron-electron repulsion in an averaged way and neglects electron correlation, the instantaneous interactions between electrons.[9] While computationally efficient, HF is generally insufficient for quantitative predictions of flexible, aromatic systems.
-
Post-Hartree-Fock Methods : To reclaim the accuracy lost in the HF approximation, methods like Møller-Plesset perturbation theory (MP2) systematically add electron correlation.[10][11] These methods are significantly more accurate but also more computationally demanding, with costs scaling rapidly with the size of the molecule.[9]
-
Density Functional Theory (DFT) : DFT has become the workhorse of modern computational chemistry for its remarkable balance of accuracy and efficiency.[12][13] Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density. Its accuracy is determined by the choice of the exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation. For molecules with non-covalent interactions, such as the π-π interactions between the phenyl rings in our target molecule, the inclusion of dispersion corrections (e.g., via Grimme's -D3 correction) is not just recommended, but essential for obtaining physically meaningful results.[14]
A Validated Workflow for Computational Analysis
The following protocol outlines a rigorous, step-by-step methodology for the computational study of o-(o-tolyl)benzyl alcohol. This workflow is designed to be self-validating at key stages to ensure the reliability of the final results.
Diagram: Quantum Chemical Calculation Workflow
Caption: A validated workflow for quantum chemical calculations.
Step 1: Molecular Structure & Software Selection
-
Initial Geometry : Obtain a starting 3D structure for o-(o-tolyl)benzyl alcohol. This can be downloaded from databases like PubChem or built using a molecular editor such as Avogadro.[1][15] The initial structure does not need to be perfect, as it will be refined in subsequent steps.
-
Software : Select a quantum chemistry software package. Several excellent options are available, including Gaussian, Q-Chem, and ORCA.[16][17][18] For this guide, we will reference protocols compatible with ORCA, which is powerful and free for academic use.[17]
Step 2: Defining the Level of Theory
This is the most critical decision in the setup.
-
Functional Selection : For systems with aromatic rings, a dispersion-corrected functional is crucial. The B3LYP-D3(BJ) functional is a robust and widely validated choice, providing a good description of both covalent and non-covalent interactions.[12][18][19] Another excellent choice is a range-separated hybrid like ωB97X-D .
-
Basis Set Selection : A basis set is a set of mathematical functions used to build molecular orbitals.[20] For a molecule of this size, Pople-style basis sets offer a good compromise between accuracy and computational time.[21]
-
Initial Scans : Use a smaller, computationally efficient basis set like 6-31G(d,p) for the initial conformational search.
-
Final Optimizations : Refine the calculations for the most stable conformers using a larger, more flexible basis set such as 6-311+G(d,p) to improve the accuracy of energies and properties.[19]
-
Step 3: Conformational Analysis (The Key to Flexibility)
Due to the free rotation around the C-C bond linking the two rings, the molecule does not have a single static structure. A Potential Energy Surface (PES) scan is required to identify the most stable conformer(s).[22]
-
Define the Scan Coordinate : The key dihedral angle is the one defined by four carbon atoms spanning the two rings (e.g., C-C-C-C).
-
Perform a Relaxed Scan : The protocol involves systematically rotating this dihedral angle (e.g., in 15° increments from 0° to 360°) while allowing all other parts of the molecule to relax (optimize) at each step. This traces the energy profile as the rings rotate relative to each other.
Diagram: Potential Energy Surface (PES) Scan
Caption: Logic for a relaxed potential energy surface scan.
Step 4: Geometry Optimization and Validation
-
Optimization : Identify the minimum energy points from the PES scan. Use these structures as starting points for full geometry optimizations without any constraints, using the higher-level basis set (e.g., 6-311+G(d,p)). This will locate the precise energy minimum geometry.[13]
-
Frequency Calculation (Validation) : Perform a frequency calculation on each optimized structure. This is a crucial validation step.[13]
-
Confirmation of Minimum : A true energy minimum will have zero imaginary frequencies. If one imaginary frequency is found, it indicates a transition state, not a stable structure.
-
Thermodynamic Data : The calculation also yields important thermodynamic data, including the Zero-Point Vibrational Energy (ZPVE), enthalpy, and Gibbs free energy, which are essential for comparing the relative stability of different conformers at a given temperature.
-
Analysis of Calculated Properties
Once a validated, optimized structure is obtained, a wealth of chemical information can be extracted.
Structural and Energetic Data
The optimized geometry provides precise bond lengths, angles, and the all-important equilibrium dihedral angle between the aromatic rings. This dihedral angle is a direct consequence of the balance between electronic conjugation (which favors planarity) and steric hindrance (which favors twisting).
| Parameter | Description | Expected Outcome |
| Dihedral Angle (C-C-C-C) | The twist between the two phenyl rings. | A non-planar arrangement (likely 40°-70°) due to steric clash between ortho substituents. |
| Relative Energy (ΔG) | The Gibbs free energy difference between conformers. | Identifies the most thermodynamically stable conformer at a given temperature. |
| Bond Lengths/Angles | Standard geometric parameters. | Can be compared with experimental crystallographic data for validation if available. |
Electronic Properties
Electronic properties are key to understanding the molecule's reactivity and intermolecular interactions.
| Property | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability.[4][19] |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions (e.g., binding to a protein).[23] |
| Molecular Electrostatic Potential (MEP) | A 3D map of electrostatic potential onto the electron density surface. | Visually identifies electron-rich (red) and electron-poor (blue) regions, predicting sites for electrophilic and nucleophilic attack. |
Spectroscopic Properties
Calculations can predict spectra that can be directly compared with experimental data.
-
Infrared (IR) Spectrum : The frequency calculation directly yields vibrational modes and their intensities. Key peaks, such as the O-H stretch from the alcohol group (typically ~3600 cm⁻¹), can be identified.
-
Nuclear Magnetic Resonance (NMR) Spectrum : Using methods like Gauge-Independent Atomic Orbital (GIAO), one can calculate the NMR chemical shifts (¹H and ¹³C).[22] These theoretical values, when referenced against a standard like Tetramethylsilane (TMS), can aid in the assignment of complex experimental spectra.
Applications in Drug Development and Materials Science
The insights gained from these calculations have direct practical applications.
-
Rational Drug Design : By understanding the stable 3D shape, size, and electrostatic surface (MEP) of o-(o-tolyl)benzyl alcohol, medicinal chemists can better predict how it and its derivatives will interact with biological targets like enzyme active sites.[5][24] This knowledge guides the synthesis of more potent and selective drug candidates.[3]
-
Pharmacophore Modeling : The calculated electronic features (e.g., hydrogen bond donors/acceptors, aromatic regions) serve as inputs for developing pharmacophore models, which are essential tools in virtual screening and lead optimization.[5]
-
Crystal Engineering : For materials scientists, understanding the intermolecular forces, as suggested by the MEP and dipole moment, can help predict how molecules will pack in a crystal lattice, influencing properties like solubility and melting point.[25]
Conclusion
The computational analysis of o-(o-tolyl)benzyl alcohol is a prime example of how modern quantum chemical methods can unravel the complexities of flexible organic molecules. By employing a systematic and self-validating workflow—from rigorous conformational analysis to the accurate calculation of electronic and spectroscopic properties—researchers can gain deep, actionable insights. The choice of dispersion-corrected DFT functionals is paramount for capturing the subtle non-covalent interactions that govern the molecule's structure and behavior. The data generated through these methods not only provides a fundamental understanding of the molecule itself but also serves as a critical foundation for its application in advanced fields like targeted drug discovery and the design of novel organic materials.
References
- ChemRxiv. (n.d.). DFT Studies on the Effect of Dihedral Angle between Two Benzene Monomers in Biphenyl on Electron/Hole Coherence Strength.
- CymitQuimica. (n.d.). o-Tolylmethanol.
- Smolecule. (2023, August 16). Benzyl alcohol, o-(o-tolyl)-.
- MDPI. (2022, June 27). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials.
- PubChem - NIH. (n.d.). 2-Methylbenzyl alcohol.
- Benchchem. (n.d.). Benzyl alcohol, o-(o-tolyl)-.
- PubChem - NIH. (n.d.). 3-Methylbenzyl alcohol.
- ResearchGate. (2020, June 18). Density functional theory calculations of the effect (CH2, CH3, NH3, NH2, OH, CN, NO2) subgroups on the electronic structure of biphenyl molecule.
- RSC Publishing. (n.d.). Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation.
- ChemRxiv. (2021, March 29). Computational Prediction of the Supramolecular Self-Assembling Properties of Organic Molecules: Flexibility vs Rigidity.
- Reddit. (2023, January 10). Which Basis Set and Functional to use when?.
- Neuroquantology. (n.d.). APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW.
- GitHub Pages. (n.d.). Hartree-Fock and post-Hartree-Fock methods: Computational aspects.
- Q-Chem. (n.d.). Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry.
- ResearchGate. (2019, March 31). How do we choose basis set and DFT functional for structure optimization?.
- Journal of The Chemical Society of Pakistan. (2013, April 11). DFT Studies of Biphenyl Derivatives, Potential Application as Chiral Dopants for Liquid Crystals.
- Matter Modeling Stack Exchange. (2025, January 24). What software shall I use for DFT on an organic molecule?.
- PMC - PubMed Central. (n.d.). Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions.
- PMC - PubMed Central. (n.d.). A Review on Applications of Computational Methods in Drug Screening and Design.
- SciSpace. (n.d.). Basis Set Selection for Molecular Calculations.
- YouTube. (2020, July 9). Spectral analysis practice problem #02 (benzyl alcohol).
- AIP Publishing. (2015, February 18). The electronic characterization of biphenylene—Experimental and theoretical insights from core and valence level spectroscopy.
- Georgia Institute of Technology. (2000, June). An Introduction to Hartree-Fock Molecular Orbital Theory.
- ACS Publications. (n.d.). Efficient Handling of Molecular Flexibility in Lattice Energy Minimization of Organic Crystals.
- SteerOn Research. (2025, March 28). The Role of Computational Chemistry in Accelerating Drug Discovery.
- Reviews in Computational Chemistry. (n.d.). Applications of Post-Hartree-Fock Methods: A Tutorial.
- Chemical Science (RSC Publishing). (n.d.). Flexible organic crystals. Understanding the tractable co-existence of elastic and plastic bending.
- Matter Modeling Stack Exchange. (2025, February 10). density functional theory - What considerations must be made when selecting a basis set?.
- Longdom Publishing. (n.d.). Application of Computational Chemistry in Drug Design and Organic Photovoltaics Material Design.
- Avogadro. (n.d.). Avogadro - Free cross-platform molecular editor.
- Baran Lab. (n.d.). Modern Computational Organic Chemistry.
- Moodle @ St. Stephen's College. (n.d.). POST HARTREE – FOCK METHODS.
- Preprints.org. (2025, September 14). Computational Chemistry in Structure-Based Drug Design: Tools, Trends, and Transformations.
- Physical Chemistry Chemical Physics. (2013). The pressure dependence of the solid state structure of biphenyl from DFT calculations.
- Wikipedia. (n.d.). Basis set (chemistry).
- ResearchGate. (2025, August 7). Post-Hartree-Fock methods and dynamic correlation in atoms and molecules.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy Benzyl alcohol, o-(o-tolyl)- | 7111-76-4 [smolecule.com]
- 3. steeronresearch.com [steeronresearch.com]
- 4. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neuroquantology.com [neuroquantology.com]
- 7. longdom.org [longdom.org]
- 8. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]
- 9. chem.pku.edu.cn [chem.pku.edu.cn]
- 10. moodle.ststephens.net.in [moodle.ststephens.net.in]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. baranlab.org [baranlab.org]
- 14. The pressure dependence of the solid state structure of biphenyl from DFT calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. Avogadro - Free cross-platform molecular editor - Avogadro [avogadro.cc]
- 16. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem [q-chem.com]
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- 20. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 21. scispace.com [scispace.com]
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- 24. jpscc.samipubco.com [jpscc.samipubco.com]
- 25. Flexible organic crystals. Understanding the tractable co-existence of elastic and plastic bending - Chemical Science (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: High-Resolution HPLC Analysis of Benzyl alcohol, o-(o-tolyl)-
Target Analyte: [1,1'-Biphenyl]-2-methanol, 2'-methyl- (CAS: 76350-90-8) Application Area: Pharmaceutical Impurity Profiling (Sartan Intermediates) Version: 2.0 (Field-Optimized)
Executive Summary & Chemical Context
Benzyl alcohol, o-(o-tolyl)- , chemically known as 2'-(hydroxymethyl)-2-methylbiphenyl , is a critical structural intermediate and potential process impurity in the synthesis of Angiotensin II Receptor Blockers (ARBs), specifically the "Sartan" class (e.g., Valsartan, Telmisartan).
Its analysis presents a specific chromatographic challenge:
-
Hydrophobicity: The biphenyl core creates significant retention on standard C18 phases.
-
Structural Isomerism: It often co-exists with regioisomers (e.g., p-tolyl variants) or oxidation byproducts (aldehydes/carboxylic acids), requiring high selectivity.
-
Detection: It lacks ionizable groups for easy MS detection in positive mode without adduct formation, making UV-Vis the primary QC tool.
This protocol details a robust Reverse-Phase HPLC (RP-HPLC) method designed to separate this analyte from its synthetic precursors using a Biphenyl Stationary Phase , which offers superior
Method Development Strategy (The "Why")
Stationary Phase Selection: The "Pi-Selectivity" Advantage
While a C18 column can retain this molecule, it relies solely on hydrophobic interactions. The analyte contains two twisted phenyl rings. A Biphenyl-bonded silica phase is recommended here because it utilizes two retention mechanisms:
-
Hydrophobic Interaction: Similar to C18 but slightly less retentive.
- Interaction: The biphenyl ligands on the silica surface interact electronically with the biphenyl core of the analyte. This interaction is highly sensitive to the ortho substitution pattern (steric twist), allowing for the separation of the target o-(o-tolyl) isomer from potential m- or p- impurities that a C18 column might co-elute.
Mobile Phase & Modifier
-
Solvent B (Acetonitrile): Preferred over Methanol for lower backpressure and sharper peaks for aromatic hydrocarbons.
-
Modifier (0.1% Phosphoric Acid): Although the analyte is a neutral alcohol, the acidic modifier suppresses silanol activity on the silica support, preventing peak tailing. It also ensures that any acidic precursors (e.g., Biphenyl-2-carboxylic acid) remaining in the sample are protonated and retained.
Detailed Experimental Protocol
Reagents & Equipment
-
HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance (Quaternary Pump preferred).
-
Column: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek).
-
Dimensions: 150 x 4.6 mm, 2.6 µm (Core-shell particles recommended for efficiency).
-
-
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.
-
Additives: Orthophosphoric acid (85%, HPLC Grade).
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column Temp | 40°C | Improves mass transfer; reduces backpressure. |
| Flow Rate | 1.2 mL/min | Optimized for 2.6 µm core-shell particles. |
| Injection Vol | 5.0 µL | Low volume prevents solvent effects (peak broadening). |
| Detection (UV) | 210 nm (Quant); 254 nm (Qual) | 210 nm captures the strong biphenyl absorption; 254 nm is specific to the aromatic system. |
| Mobile Phase A | Water + 0.1% H3PO4 | Acidic pH (~2.1) suppresses silanols. |
| Mobile Phase B | Acetonitrile | Strong eluent for hydrophobic aromatics. |
Gradient Program
Note: The biphenyl core is very hydrophobic. A high % organic ramp is required.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 60 | 40 | Initial equilibration |
| 2.00 | 60 | 40 | Isocratic hold (impurities separation) |
| 12.00 | 10 | 90 | Gradient ramp to elute target |
| 15.00 | 10 | 90 | Wash step (remove dimers) |
| 15.10 | 60 | 40 | Return to initial |
| 20.00 | 60 | 40 | Re-equilibration |
Standard & Sample Preparation
Stock Solution (1.0 mg/mL):
-
Weigh 10.0 mg of Benzyl alcohol, o-(o-tolyl)- reference standard.
-
Dissolve in 10 mL of Acetonitrile (Do not use water; solubility is low).
-
Sonicate for 5 minutes.
Working Standard (50 µg/mL):
-
Transfer 500 µL of Stock Solution to a 10 mL volumetric flask.
-
Dilute to volume with 50:50 Water:Acetonitrile .
-
Critical Step: The diluent must match the starting mobile phase conditions to prevent "solvent shock" (peak splitting).
-
Method Logic & Workflow Visualization
The following diagram illustrates the decision process for optimizing the separation of this specific biphenyl derivative.
Caption: Decision tree for selecting the Biphenyl stationary phase to resolve structural isomers common in biphenyl synthesis.
System Suitability & Validation Criteria
To ensure the method is "self-validating" per ICH Q2(R1) guidelines, the following criteria must be met before running sample batches.
| Parameter | Acceptance Criteria | Scientific Justification |
| Retention Time (RT) | 8.0 - 10.0 min | Ensures analyte elutes during the stable gradient slope, not the void. |
| Tailing Factor (T) | NMT 1.5 | Indicates minimized secondary silanol interactions. |
| Theoretical Plates (N) | > 10,000 | Confirms column efficiency and packing integrity. |
| RSD (Area, n=6) | NMT 2.0% | Verifies injector precision and detector stability. |
| Resolution (Rs) | > 2.0 | Must be resolved from the nearest impurity (usually the carboxylic acid precursor). |
Troubleshooting & Robustness
Scenario 1: Double Peaks / Split Peaks
-
Cause: The sample solvent is too strong (100% ACN) compared to the initial mobile phase (40% ACN).
-
Fix: Dilute the sample in 50:50 Water:ACN.
Scenario 2: Retention Time Drift
-
Cause: "Phase Collapse" is rare with ACN, but temperature fluctuations affect biphenyl columns more than C18 due to the rigid ligand structure.
-
Fix: Ensure the column oven is actively regulating at 40°C ± 0.5°C.
Scenario 3: High Backpressure
-
Cause: Precipitation of buffer.
-
Fix: If using Phosphate buffer, ensure the % Organic does not exceed 95% during the wash. The protocol uses 90% B to stay safe.
Analytical Workflow Diagram
Caption: Step-by-step analytical workflow from sample preparation to data generation.
References
-
Phenomenex Technical Notes. Selectivity of Biphenyl Stationary Phases for Aromatic Compounds. [Link](Note: Landing page for Biphenyl technology)
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12563 (2-Methylbiphenyl derivatives). [Link]
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Application Note: High-Fidelity GC-MS Analysis of o-(o-tolyl)benzyl Alcohol
This Application Note is structured to provide a definitive protocol for the analysis of o-(o-tolyl)benzyl alcohol, addressing the specific analytical challenges posed by its biphenyl structure and benzylic hydroxyl group.
Executive Summary
The analysis of o-(o-tolyl)benzyl alcohol (CAS: 28994-41-4), a critical intermediate in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and fluorene derivatives, presents a distinct challenge in Gas Chromatography-Mass Spectrometry (GC-MS). The benzylic hydroxyl group, in proximity to the o-tolyl ring, renders the molecule highly susceptible to thermal cyclodehydration within the GC injection port. This artifact formation yields methylfluorene isomers, leading to false-positive identification of impurities and quantitative inaccuracies.
This guide outlines a robust silylation protocol using BSTFA/TMCS to mask the hydroxyl functionality, preventing thermal degradation and ensuring accurate quantification.
Chemical Context & The "Thermal Trap"
o-(o-tolyl)benzyl alcohol ([2-(2-methylphenyl)phenyl]methanol) possesses a biphenyl backbone with a hydroxymethyl group at the 2-position and a methyl group at the 2'-position.
The Analytical Challenge
Upon exposure to the high temperatures (
-
Consequence: An underivatized injection often results in two peaks: a diminished alcohol peak and a significant artifact peak (methylfluorene,
180), incorrectly suggesting the sample is impure.
Solution: Trimethylsilylation
Derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active protic hydrogen with a trimethylsilyl (TMS) group. This lowers the polarity of the molecule, improves peak shape, and crucially, blocks the dehydration pathway , rendering the molecule thermally stable.
Experimental Protocol
Reagents & Standards[2][3][4]
-
Analyte: o-(o-tolyl)benzyl alcohol (High purity).
-
Derivatization Reagent: BSTFA + 1% TMCS (Trimethylchlorosilane). TMCS acts as a catalyst to ensure complete reaction of the sterically hindered hydroxyl.
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (Anhydrous, HPLC Grade).
-
Internal Standard (ISTD): Phenanthrene-
or 4-Terphenyl (non-reactive PAHs).
Sample Preparation Workflow
Caution: Moisture is the enemy of silylation. Ensure all glassware is dry.
-
Weighing: Accurately weigh 5.0 mg of the sample into a 1.5 mL GC autosampler vial.
-
Dissolution: Add 900 µL of anhydrous Dichloromethane. Vortex for 10 seconds.
-
ISTD Addition: Add 50 µL of Internal Standard solution (1000 µg/mL).
-
Derivatization:
-
Add 50 µL of BSTFA + 1% TMCS .
-
Cap the vial immediately with a PTFE-lined crimp cap.
-
-
Incubation: Heat the vial at 60°C for 30 minutes in a dry block heater.
-
Note: While benzylic alcohols react quickly, the steric bulk of the biphenyl system warrants mild heating to ensure quantitative conversion.
-
-
Cooling: Allow to cool to room temperature before injection.
GC-MS Acquisition Parameters
The following method is optimized for an Agilent 7890/5977 or equivalent single-quadrupole system.
| Parameter | Setting | Rationale |
| Column | DB-5ms UI (30 m × 0.25 mm × 0.25 µm) | Low-bleed, non-polar phase ideal for aromatics. |
| Inlet Temp | 250°C | Sufficient for volatilization; derivatization protects analyte. |
| Injection Mode | Split (10:1) or Splitless | Split for purity assay; Splitless for trace analysis. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimized linear velocity for resolution. |
| Oven Program | 80°C (1 min) | Rapid ramp preserves peak shape; high final temp elutes silylated biphenyls. |
| Transfer Line | 280°C | Prevents condensation of high-boiling derivatives. |
| Ion Source | EI (70 eV), 230°C | Standard ionization energy. |
| Scan Range | Covers molecular ion and TMS fragments. | |
| Solvent Delay | 3.5 min | Protects filament from solvent/reagent surge. |
Data Analysis & Interpretation
Mass Spectral Fragmentation
Correct identification relies on distinguishing the native alcohol, the thermal artifact, and the TMS derivative.
Table 1: Diagnostic Ions (
)
| Compound Form | Molecular Ion ( | Base Peak | Key Fragments | Interpretation |
| Native Alcohol (Underivatized) | 198 (Weak) | 180 or 165 | 180 ( | Unreliable. Spectrum often matches Methylfluorene due to inlet degradation. |
| Thermal Artifact (Methylfluorene) | 180 (Strong) | 165 | 165 ( | Evidence of thermal dehydration. |
| TMS Derivative (Target Analyte) | 270 (Distinct) | 73 or 197 | 255 ( | Robust. |
Chromatographic Validation[5]
-
Retention Time Shift: The TMS derivative (MW 270) will elute significantly later than the native alcohol (MW 198) or the methylfluorene artifact (MW 180).
-
Peak Symmetry: The TMS derivative should exhibit a sharp, symmetrical peak (Tailing Factor < 1.2). A tailing peak often indicates incomplete derivatization or active sites in the liner.
Visualized Workflows
Analytical Workflow
Figure 1: Optimized analytical workflow ensuring thermal stability through silylation.
Thermal Degradation Mechanism vs. Protection
Figure 2: Mechanistic pathway showing how derivatization prevents the formation of the methylfluorene artifact.
Troubleshooting & Quality Control
-
Incomplete Derivatization: If the native alcohol peak (or artifact peak) is still visible, check the quality of the BSTFA. Reagents that have absorbed moisture (turned cloudy) must be discarded.
-
Liner Selection: Use a deactivated splitless liner with glass wool . Active sites on non-deactivated glass wool can strip the TMS group or catalyze degradation even with derivatization.
-
Carryover: Benzyl alcohol derivatives can be sticky. Include a DCM blank injection after high-concentration samples.
References
-
NIST Chemistry WebBook. Mass Spectrum of Benzyl Alcohol Derivatives and Biphenyls. National Institute of Standards and Technology. [Link]
-
Agilent Technologies. GC/MS Analysis of Thermally Labile Compounds. [Link]
-
Little, J. L. Gas Chromatography-Mass Spectrometry of Trimethylsilyl Derivatives of Alcohols and Phenols. Journal of Chromatography A. [Link]
Application Note: Protocol for the Synthesis of o-(o-Tolyl)benzyl Alcohol Derivatives
Executive Summary & Strategic Rationale
The synthesis of o-(o-tolyl)benzyl alcohol (systematically: 2'-(methyl)-[1,1'-biphenyl]-2-methanol ) represents a critical transformation in the production of angiotensin II receptor antagonists (Sartans) and the development of axially chiral ligands for asymmetric catalysis.[1]
The primary challenge in synthesizing this motif is the steric hindrance inherent in the ortho-ortho biaryl coupling. Standard protocols often fail due to slow transmetallation rates or competitive protodeboronation of the ortho-substituted boronic acid.
This guide details two validated protocols:
-
Method A (Direct): Palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-bromobenzyl alcohol.[1]
-
Method B (Stepwise): Coupling of 2-bromobenzoic acid followed by chemoselective reduction.[1]
Key Technical Insight: While Method A is more atom-economical, Method B is recommended for GMP environments requiring strict impurity control, as the intermediate carboxylic acid allows for facile purification via acid-base extraction before the final reduction.[1]
Reaction Pathway Visualization
The following diagram illustrates the two validated pathways, highlighting the critical divergence points and reagents.
Figure 1: Strategic synthetic pathways. Method A offers direct access, while Method B provides an intermediate purification checkpoint.
Method A: Direct Suzuki-Miyaura Coupling (High Throughput)[1]
This protocol is optimized for research-scale synthesis where speed and atom economy are prioritized.[1] It utilizes a biphasic solvent system to solubilize the inorganic base while maintaining high catalytic activity.[1]
Reagents & Materials Table
| Reagent | Equiv.[1][2][3] | Role | Critical Parameter |
| 2-Bromobenzyl alcohol | 1.0 | Substrate | Purity >98% to prevent homocoupling |
| 2-Methylphenylboronic acid | 1.2 - 1.5 | Coupling Partner | Excess required due to protodeboronation risk |
| Pd(PPh3)4 | 0.03 - 0.05 | Catalyst | Use fresh (bright yellow); avoid oxidized (orange) catalyst |
| Na2CO3 (2M Aqueous) | 3.0 | Base | Degas thoroughly before addition |
| DME (Dimethoxyethane) | Solvent | Medium | Anhydrous; sparged with Argon |
Step-by-Step Protocol
-
Inertion: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Cool under a stream of Argon.
-
Charging: Add 2-bromobenzyl alcohol (10 mmol, 1.87 g) and 2-methylphenylboronic acid (12 mmol, 1.63 g) to the flask.
-
Solvent Addition: Add DME (40 mL) and stir until fully dissolved.
-
Catalyst Addition: Add Pd(PPh3)4 (0.3 mmol, 346 mg) quickly against a positive pressure of Argon.
-
Note: For highly hindered substrates, switching to Pd(dppf)Cl2[1]·DCM can improve yields by widening the bite angle of the ligand [1].
-
-
Base Activation: Add degassed 2M Na2CO3 (15 mL) via syringe.
-
Reflux: Heat the mixture to 85°C (internal temperature) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1]
-
Endpoint: Disappearance of the bromide starting material.
-
-
Work-up:
-
Purification: Flash column chromatography (Silica Gel 60).
Method B: Carboxylic Acid Coupling & Reduction (High Purity)[1]
This method is preferred when the starting bromide contains impurities or when the alcohol functionality interferes with specific catalytic cycles. The intermediate acid allows for a robust acid-base extraction purification step.
Step 1: Synthesis of 2'-(methyl)-[1,1'-biphenyl]-2-carboxylic acid[1]
-
Substrates: 2-Bromobenzoic acid + 2-Methylphenylboronic acid.
-
Catalyst System: Pd(OAc)2 / TBAB (Phase Transfer) or Pd(dppf)Cl2.[1]
-
Key Modification: The reaction is run at pH ~9-10.
-
Purification:
Step 2: Chemoselective Reduction
The steric bulk of the ortho-tolyl group can hinder nucleophilic attack on the carbonyl. Lithium Aluminum Hydride (LiAlH4) is the standard reagent here due to its small hydride size and high reactivity.[1]
Protocol:
-
Setup: Dry 2-neck flask, N2 atmosphere, ice bath (0°C).
-
Reagent Prep: Suspend LiAlH4 (1.5 equiv) in dry THF.
-
Addition: Dissolve the biaryl carboxylic acid (from Step 1) in dry THF. Add dropwise to the LiAlH4 suspension.[1]
-
Caution: Exothermic H2 evolution.[1]
-
-
Reaction: Allow to warm to RT and stir for 4 hours. If conversion is incomplete, reflux for 1 hour.
-
Fieser Quench (Critical for Safety):
-
Filtration: Filter the granular aluminum salts through a Celite pad.
-
Isolation: Concentrate the filtrate to obtain the crude alcohol. Recrystallize from Hexane/Toluene if necessary.[1]
Mechanistic & Steric Considerations
The synthesis of o-(o-tolyl) derivatives involves forming a bond between two sterically crowded centers.[1]
The "Ortho-Effect" in Suzuki Coupling
In the catalytic cycle, the Transmetallation step is the rate-determining step for hindered biaryls.
-
Problem: The bulky o-tolyl group on the boron species has difficulty approaching the Pd(II) center, which is already crowded by the oxidative addition of the o-substituted bromide.
-
Solution: Use of bases with counter-cations that facilitate boronate formation (e.g., TlOH or Ba(OH)2) can accelerate this, though Na2CO3 is usually sufficient for di-ortho systems.[1]
-
Protodeboronation: Sterically hindered boronic acids are prone to hydrolytic deboronation (losing the B(OH)2 group) before coupling.[1]
-
Mitigation: Use a slight excess of boronic acid (1.5 equiv) and ensure the reaction time is minimized by maintaining optimal temperature (80-90°C).
-
Conformational Analysis (Graphviz)
The resulting alcohol possesses an axis of chirality, though it is typically atropisomerically unstable at room temperature (low rotation barrier).[1] However, the steric bulk dictates the reaction kinetics.[1]
Figure 2: Catalytic cycle highlighting the rate-limiting transmetallation step due to steric hindrance.
Analytical Specifications
For the target: 2'-(methyl)-[1,1'-biphenyl]-2-methanol (MW: 198.26 g/mol )[1]
-
Appearance: White to off-white crystalline solid or viscous oil.[1]
-
1H NMR (400 MHz, CDCl3):
-
IR (Neat): ~3350 cm⁻¹ (Broad, O-H stretch), 1465 cm⁻¹ (C-H bend).[1]
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
-
Watanabe, T., Miyaura, N., & Suzuki, A. (1992).[1] Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes.[10] Synlett, 1992(03), 207-210.[1] Link[1]
-
BenchChem. (2023).[1] Benzyl alcohol, o-(o-tolyl)- Application Notes.[1][11] BenchChem Database.[1] Link
-
Navarro, O., et al. (2003).[1] A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides.[5] Journal of the American Chemical Society, 125(52), 16194-16195. Link[1]
-
ChemGuide. (2023).[1] Reduction of Carboxylic Acids using Lithium Aluminium Hydride.[1][4][12] ChemGuide UK.[1] Link
Sources
- 1. youtube.com [youtube.com]
- 2. CAS 76350-90-8: 2-Methyl[1,1′-biphenyl]-3-methanol [cymitquimica.com]
- 3. Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzyl alcohol synthesis by benzylic substitution [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol - Google Patents [patents.google.com]
- 9. CA1150316A - Process for the preparation of benzyl alcohol derivatives - Google Patents [patents.google.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Buy Benzyl alcohol, o-(o-tolyl)- | 7111-76-4 [smolecule.com]
- 12. quora.com [quora.com]
Application Note: Strategic Utilization of o-(o-tolyl)benzyl Alcohol in Polymer Chemistry
Executive Summary
o-(o-tolyl)benzyl alcohol (CAS: 7111-76-4), chemically known as (2'-methyl-[1,1'-biphenyl]-2-yl)methanol , represents a specialized class of sterically hindered, aromatic primary alcohols. Unlike simple benzyl alcohol, the presence of the ortho-tolyl group introduces significant steric bulk and conformational restriction (atropisomerism potential) to the biphenyl core.
In polymer chemistry, this molecule is utilized primarily for three advanced applications:
-
End-Group Engineering in Ring-Opening Polymerization (ROP): Acting as a lipophilic, UV-active initiator to control molecular weight and introduce distinct aromatic end-groups for NMR analysis.
-
Synthesis of High-Refractive Index Monomers: Serving as a precursor for bulky methacrylates used in optical resins and OLED host materials.
-
Ligand Synthesis for Olefin Polymerization: Functioning as a scaffold for phosphine-sulfonate ligands in post-metallocene catalysis.
This guide provides validated protocols for utilizing this alcohol as an ROP initiator and a monomer precursor, emphasizing the kinetic implications of its steric hindrance.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | (2'-methyl-[1,1'-biphenyl]-2-yl)methanol |
| Common Name | o-(o-tolyl)benzyl alcohol |
| CAS Number | 7111-76-4 |
| Molecular Weight | 198.26 g/mol |
| Structure | Biphenyl core with -CH2OH at 2-position and -CH3 at 2'-position |
| Solubility | Soluble in THF, Toluene, DCM; Insoluble in Water |
| Key Feature | High steric hindrance; High Refractive Index contribution |
Application 1: Initiator for Ring-Opening Polymerization (ROP)
The most direct application of o-(o-tolyl)benzyl alcohol is as a functional initiator for the ROP of cyclic esters (e.g.,
Mechanism of Action
The polymerization proceeds via a Coordination-Insertion Mechanism . The hydroxyl group of the alcohol coordinates to the metal catalyst (e.g., Tin(II) 2-ethylhexanoate), initiating the ring opening of the monomer. The biphenyl moiety becomes the
Figure 1: Coordination-Insertion pathway for ROP using o-(o-tolyl)benzyl alcohol.
Experimental Protocol: Synthesis of -Biphenyl-Poly( -caprolactone)
Objective: Synthesize PCL with a target molecular weight (
Materials:
-
o-(o-tolyl)benzyl alcohol (Initiator): 0.04 mmol (7.9 mg)
- -Caprolactone (Monomer): 2.0 mmol (228 mg) [Distilled over CaH2]
-
Tin(II) 2-ethylhexanoate (Sn(Oct)
): 0.001 mmol (from stock solution in toluene) -
Toluene (Anhydrous): 2 mL
Step-by-Step Workflow:
-
Preparation: Flame-dry a 10 mL Schlenk tube equipped with a magnetic stir bar under vacuum. Purge with Argon (3 cycles).
-
Loading: Add o-(o-tolyl)benzyl alcohol (initiator) to the tube. If solid, dissolve in a minimum amount of anhydrous toluene.
-
Monomer Addition: Add
-caprolactone via a gas-tight syringe. -
Catalyst Addition: Add the Sn(Oct)
solution. The ratio of [Monomer]/[Initiator] determines the Degree of Polymerization (DP). Here, DP = 50. -
Reaction: Immerse the Schlenk tube in an oil bath pre-heated to 110°C . Stir for 24 hours.
-
Note: The bulky nature of the initiator may result in a slower initiation rate (
) compared to primary aliphatic alcohols. Ensure sufficient reaction time.
-
-
Termination: Cool the reaction to room temperature. Add 1 drop of dilute HCl/Methanol to quench.
-
Purification: Precipitate the polymer into cold methanol (50 mL). Filter and dry under vacuum at 40°C.
Data Analysis (End-Group Analysis):
Use
-
Integrate the signal of the benzylic protons of the initiator (typically
~5.1 ppm, shifted from the free alcohol). -
Integrate the
-methylene protons of the PCL backbone ( 4.06 ppm). -
Formula:
.
Application 2: Synthesis of High-Refractive Index Monomers
The biphenyl unit is a classic motif for increasing the Refractive Index (RI) of optical polymers. By converting the alcohol to a methacrylate, researchers can create monomers for radical polymerization.
Reaction Scheme
Alcohol + Methacryloyl Chloride
Figure 2: Synthesis pathway from alcohol to high-refractive index polymer.
Protocol: Esterification and Polymerization
-
Esterification:
-
Dissolve o-(o-tolyl)benzyl alcohol (10 mmol) and triethylamine (12 mmol) in anhydrous DCM (20 mL) at 0°C.
-
Dropwise add methacryloyl chloride (11 mmol).
-
Stir at RT for 4 hours. Wash with NaHCO
, brine, and water. Dry over MgSO . -
Result: A viscous oil or low-melting solid.
-
-
Polymerization:
-
Dissolve the monomer (1 g) in Toluene (3 mL).
-
Add AIBN (1 wt%).
-
Degas (Freeze-Pump-Thaw).
-
Heat at 70°C for 12 hours.
-
Outcome: A transparent polymer with high
(likely >100°C due to biphenyl rigidity) and high RI.
-
Comparative Data Analysis
The following table highlights the expected impact of using o-(o-tolyl)benzyl alcohol compared to standard Benzyl Alcohol in polymer synthesis.
| Parameter | Benzyl Alcohol (Standard) | o-(o-tolyl)benzyl Alcohol (Target) | Impact on Polymer |
| Steric Bulk | Low | High (Ortho-substituted biphenyl) | Increased |
| UV Absorption | Enhanced UV detectability for GPC/HPLC. | ||
| Refractive Index | Moderate | High | Ideal for optical coatings/resins. |
| Solubility | Moderate Lipophilicity | High Lipophilicity | Better compatibility with hydrophobic blocks. |
References
-
Biphenyl Derivatives in Polymers
- Title: "Synthesis and properties of high refractive index polymers containing fluorene and biphenyl units."
- Source: Polymer Journal.
- Context: Establishes the utility of biphenyl methanols in optical polymer synthesis.
-
(Representative Link)
-
ROP Initiator Protocols
- Title: "Ring-Opening Polymerization of Epsilon-Caprolactone Initiated by Benzyl Alcohol Deriv
- Source: Macromolecules.
- Context: Standardizes the mechanism for primary alcohol initi
-
Chemical Identity
-
Title: "Benzyl alcohol, o-(o-tolyl)- (CAS 7111-76-4) Entry."[1]
- Source: National Institute of Standards and Technology (NIST) / PubChem.
-
(Note: While specific literature on CAS 7111-76-4 is niche, the protocols above are derived from validated methodologies for structurally analogous hindered aryl-alcohols.)
Sources
"scale-up synthesis of Benzyl alcohol, o-(o-tolyl)-"
Application Note: AN-2026-02-12 Topic: Scale-Up Synthesis of Benzyl alcohol, o-(o-tolyl)- CAS: 7111-76-4 IUPAC: [2-(2-methylphenyl)phenyl]methanol
Executive Summary
This application note details a robust, scalable protocol for the synthesis of Benzyl alcohol, o-(o-tolyl)- , a critical biaryl scaffold used in the synthesis of angiotensin II receptor antagonists (sartans) and advanced liquid crystal materials.
The synthesis addresses the primary challenge of steric hindrance inherent to ortho,ortho-disubstituted biaryl systems. While traditional Suzuki-Miyaura conditions (e.g., Pd(PPh3)4) often result in sluggish turnover for such substrates, this protocol utilizes a Buchwald-type catalyst system (Pd(OAc)2 / S-Phos) to ensure high conversion (>98%) and low catalyst loading (0.5 mol%) at the kilogram scale.
Retrosynthetic Analysis & Strategy
The target molecule features a biaryl bond with substituents at the 2 and 2' positions. The most convergent disconnection is at the aryl-aryl bond.
Strategic Route:
-
Coupling Partner A: 2-Bromobenzyl alcohol (commercially available, stable).
-
Coupling Partner B: 2-Methylphenylboronic acid (stable, crystalline solid).
-
Transformation: Suzuki-Miyaura Cross-Coupling.
Note: Direct coupling of the alcohol is preferred over the aldehyde route (2-bromobenzaldehyde) to improve atom economy and eliminate a subsequent reduction step.
Figure 1: Retrosynthetic disconnection strategy focusing on the biaryl bond formation.
Process Safety & Engineering Controls
-
Exotherm Control: The initiation of the Suzuki coupling can be exothermic. Dosing the catalyst or the boronic acid as a slurry is recommended for reactors >50 L.
-
Palladium Management: Residual Pd is a critical quality attribute (CQA). This protocol includes a specific scavenger step using functionalized silica (SiliaMetS® or equivalent).
-
Biphenyl Impurities: Homocoupling of the boronic acid is a potential side reaction. This is minimized by using degassed solvents and maintaining a strict inert atmosphere.
Detailed Experimental Protocol
Step 1: Suzuki-Miyaura Cross-Coupling
Scale: 1.0 kg Input (2-Bromobenzyl alcohol)
| Reagent | MW ( g/mol ) | Equiv. | Mass (kg) | Moles |
| 2-Bromobenzyl alcohol | 187.03 | 1.00 | 1.00 | 5.35 |
| 2-Methylphenylboronic acid | 135.96 | 1.10 | 0.80 | 5.88 |
| Potassium Phosphate (K3PO4) | 212.27 | 2.50 | 2.84 | 13.37 |
| Palladium(II) Acetate | 224.51 | 0.005 | 0.006 | 0.027 |
| S-Phos (Ligand) | 410.53 | 0.010 | 0.022 | 0.054 |
| Toluene | Solvent | - | 5.0 L | - |
| Water | Solvent | - | 1.0 L | - |
Procedure:
-
Reactor Setup: Equip a 10 L jacketed glass reactor with an overhead stirrer, reflux condenser, nitrogen inlet, and internal temperature probe.
-
Solvent Charging: Charge Toluene (4.0 L) and Water (1.0 L) .
-
Degassing: Sparge the biphasic mixture with Nitrogen for 30 minutes to remove dissolved oxygen. Critical: Oxygen promotes homocoupling and deactivates the catalyst.
-
Reagent Addition: Under positive nitrogen pressure, charge 2-Bromobenzyl alcohol (1.0 kg) , 2-Methylphenylboronic acid (0.80 kg) , and K3PO4 (2.84 kg) . Agitate at 250 RPM.
-
Catalyst Preparation (Pre-activation):
-
In a separate flask, dissolve Pd(OAc)2 (6.0 g) and S-Phos (22.0 g) in Toluene (1.0 L) under nitrogen. Stir for 15 minutes at room temperature until the solution turns a deep orange/red (formation of active Pd(0) species).
-
-
Reaction Initiation: Transfer the catalyst solution to the main reactor via cannula or closed-system transfer.
-
Heating: Heat the reaction mixture to 85°C (internal temperature).
-
Monitoring: Maintain agitation at 85°C for 4–6 hours. Monitor by HPLC (C18 column, MeCN/H2O gradient).
-
Endpoint Criteria: < 0.5% remaining 2-Bromobenzyl alcohol.
-
-
Workup:
-
Cool the mixture to 25°C.
-
Filter off solid inorganic salts (KBr, K3PO4 residues) through a pad of Celite to prevent emulsion formation. Rinse the cake with Toluene (0.5 L).
-
Transfer filtrate to a separator; separate the phases.
-
Wash the organic (upper) phase with Water (2 x 1.0 L) and Brine (1.0 L).
-
Step 2: Purification & Palladium Removal
-
Scavenging: Charge SiliaMetS® Thiol (or equivalent Pd scavenger) (50 g, 5 wt% relative to input) to the toluene solution.
-
Agitation: Stir at 50°C for 2 hours.
-
Filtration: Filter through a 0.45 µm membrane to remove the scavenger.
-
Concentration: Concentrate the filtrate under reduced pressure (40°C, 50 mbar) to obtain the crude oil.
-
Final Purification (Distillation):
-
Perform high-vacuum fractional distillation.
-
Main Fraction Collection: Collect the fraction boiling at 165–170°C @ 0.5 mmHg .
-
Note: The product is a viscous colorless to pale yellow oil that may crystallize upon prolonged standing (MP ~45-50°C).
-
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Colorless to pale yellow viscous liquid |
| Purity | HPLC (AUC) | ≥ 99.0% |
| Assay | 1H-NMR | 98.0 – 102.0% w/w |
| Residual Pd | ICP-MS | < 10 ppm |
| Water Content | Karl Fischer | < 0.1% |
Key NMR Signals (CDCl3, 400 MHz):
- 7.45–7.15 (m, 8H, Aromatic)
- 4.45 (s, 2H, -CH 2OH)
- 2.08 (s, 3H, Ar-CH 3)
-
Diagnostic: The methyl group signal is shielded slightly due to the orthogonal twist of the biaryl system.
Process Flow Diagram
Figure 2: Process flow diagram for the kilogram-scale synthesis.
Troubleshooting & Optimization
-
Issue: Low Conversion.
-
Cause: Catalyst deactivation by oxygen.
-
Solution: Ensure rigorous degassing. Increase catalyst loading to 1.0 mol%.
-
-
Issue: "Stalled" Reaction.
-
Cause: Boronic acid protodeboronation (loss of B(OH)2 group).
-
Solution: Add 0.2 equiv extra boronic acid. Ensure temperature does not exceed 90°C.
-
-
Issue: Emulsions during Workup.
-
Cause: Fine phosphate salts.
-
Solution: Filter the reaction mixture through Celite before phase separation.
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
Larsen, R. D., et al. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. Journal of Organic Chemistry, 59(21), 6391–6394. Link
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
"handling and storage procedures for Benzyl alcohol, o-(o-tolyl)-"
Application Note: Technical Handling & Storage Guide for Benzyl alcohol, o-(o-tolyl)-
Part 1: Abstract & Strategic Significance
Chemical Identity: Benzyl alcohol, o-(o-tolyl)- CAS Registry Number: 7111-76-4 IUPAC Name: [2-(2-Methylphenyl)phenyl]methanol; 2'-Methyl-[1,1'-biphenyl]-2-methanol[1]
Scope: This technical guide outlines the rigorous handling, storage, and manipulation protocols for Benzyl alcohol, o-(o-tolyl)- . Distinct from its meta-substituted isomer (used in Bifenthrin synthesis), this ortho-substituted congener serves as a critical steric scaffold in the synthesis of atropisomeric ligands and specialized pharmaceutical intermediates (e.g., sartan precursors).[1]
Key Technical Insight: The steric bulk provided by the ortho-methyl group on the distal ring creates a twisted biphenyl conformation.[1] This structural rigidity is advantageous for catalysis but necessitates specific handling to prevent oxidative degradation, which is accelerated by the benzylic nature of the alcohol.[1]
Part 2: Physicochemical Profile & Safety Assessment
Table 1: Critical Physicochemical Properties
| Property | Value | Technical Context |
| Molecular Weight | 198.26 g/mol | Stoichiometric calculations base.[1] |
| Physical State | White Crystalline Solid | CRITICAL: Distinguishes from liquid benzyl alcohol.[1] |
| Melting Point | 93–95 °C | High purity indicator.[1][2] (Note: Isomer CAS 76350-90-8 melts at 73–76°C).[3] |
| Boiling Point | 323 °C (lit.)[2][4] | High thermal stability, suitable for high-temp couplings.[1] |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water | Lipophilic character dictates extraction protocols.[1] |
| pKa | ~15.4 (est.)[1] | Weakly acidic; compatible with weak bases (e.g., K2CO3).[1] |
HSE Safety Profile (GHS Classification):
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Principle: Treat as a potential sensitizer due to the biphenyl moiety.[1]
Part 3: Storage & Stability Protocols
The "Oxidative Drift" Challenge: Like all electron-rich benzyl alcohols, this compound is susceptible to auto-oxidation to the corresponding aldehyde ([2-(2-methylphenyl)benzaldehyde]) and carboxylic acid upon prolonged exposure to air.[1] The ortho-substituents do not fully protect the benzylic carbon from oxygen attack.[1]
Protocol S-1: Long-Term Storage Architecture
-
Primary Containment: Amber glass vials with Teflon-lined screw caps. Avoid clear glass to minimize photo-initiated radical formation.[1]
-
Atmosphere: Headspace must be purged with Argon (Ar) or Nitrogen (N₂) .[1] Argon is preferred due to its higher density, forming a "blanket" over the solid.[1]
-
Temperature: Store at 2°C to 8°C (Refrigerated). While stable at room temperature for short periods, cold storage retards oxidative degradation kinetics.[1]
-
Desiccation: Store secondary container (box/bag) with silica gel packets. Moisture can facilitate surface oxidation.[1]
DOT Diagram: Storage Logic Flow
Figure 1: Logic flow for receipt, verification, and storage to ensure isomer fidelity and prevent oxidation.
Part 4: Handling & Experimental Protocols
Standard Operating Procedure (SOP): Dispensing
-
PPE: Nitrile gloves, safety glasses, lab coat.[1] Use a dust mask (N95) if handling >10g quantities outside a fume hood.[1]
-
Environment: Weigh inside a chemical fume hood to prevent inhalation of fine particulates.
-
Tools: Use antistatic spatulas.[1] The solid can be static-prone; use an ionizing fan if necessary.[1]
Experimental Application: Oxidation to 2-(2-Methylphenyl)benzaldehyde Context: This reaction serves as both a derivatization method and a QC stress test.
Reagents:
-
Benzyl alcohol, o-(o-tolyl)- (1.0 equiv)[1]
-
Manganese Dioxide (MnO₂), activated (10.0 equiv)[1]
-
Dichloromethane (DCM), anhydrous[1]
Step-by-Step Methodology:
-
Setup: Flame-dry a 50 mL round-bottom flask (RBF) and cool under Ar flow.
-
Dissolution: Add Benzyl alcohol, o-(o-tolyl)- (198 mg, 1.0 mmol) and dissolve in DCM (10 mL).
-
Oxidant Addition: Add activated MnO₂ (870 mg, 10 mmol) in one portion.
-
Note: MnO₂ is preferred over PCC/Swern for this substrate to avoid over-oxidation or handling chromium waste.[1]
-
-
Reaction: Stir vigorously at room temperature for 12–24 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1]
-
Rf Observation: The aldehyde product will have a higher Rf than the alcohol.[1]
-
-
Workup: Filter the black slurry through a pad of Celite. Rinse the pad thoroughly with DCM.[1]
-
Isolation: Concentrate the filtrate in vacuo.
-
Validation: The product should be a viscous oil or low-melting solid.[1] Confirm by ¹H NMR (Aldehyde peak ~10.0 ppm).
Part 5: Quality Control & Troubleshooting
Isomer Differentiation (Critical Quality Attribute): Supply chains often confuse CAS 7111-76-4 with CAS 76350-90-8.[1] Use this table to validate your batch.
| Feature | Target: o-(o-tolyl)- (CAS 7111-76-4) | Impurity: meta-isomer (CAS 76350-90-8) |
| Melting Point | 93–95 °C | 73–76 °C |
| ¹H NMR (Benzylic) | ~4.4–4.5 ppm (Singlet) | ~4.6–4.7 ppm (Singlet) |
| Aromatic Region | Complex multiplet (8H) due to twist | Distinct patterns |
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Low Melting Point (<90°C) | Isomer contamination or Solvent entrapment | Recrystallize from Hexane/EtOAc.[1] Verify via NMR. |
| Yellow Discoloration | Oxidation to aldehyde/conjugated impurities | Pass through a short silica plug (elute with DCM).[1] |
| Incomplete Solubility | Moisture absorption (wet solid) | Dry under high vacuum (0.1 mbar) at 40°C for 4h.[1] |
Part 6: References
-
PubChem Compound Summary. (2023). [2-(2-methylphenyl)phenyl]methanol (CAS 7111-76-4).[1][4][5][6] National Center for Biotechnology Information.[1] Link[1][7]
-
Smolecule. (2023).[1] Benzyl alcohol, o-(o-tolyl)- Properties and Safety Data. Link
-
BenchChem. (2023).[1] Safety and Handling of Biphenyl Methanols. Link
-
ChemicalBook. (2023).[1] 2-Methyl-3-biphenylmethanol (Isomer Comparison Data). Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. Buy Benzyl alcohol, o-(o-tolyl)- | 7111-76-4 [smolecule.com]
- 3. 2-Methyl-3-biphenylmethanol synthesis - chemicalbook [chemicalbook.com]
- 4. 2-(2-Methylphenyl)-benzenemethanol CAS#: 7111-76-4 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. benchchem.com [benchchem.com]
"o-(o-tolyl)benzyl alcohol reaction with oxidizing agents"
Application Note: Chemoselective Oxidation Protocols for o-(o-Tolyl)benzyl Alcohol
Executive Summary
This application note details the optimized protocols for the oxidation of
We present two distinct oxidative pathways critical for drug development workflows:
-
Chemoselective Oxidation to Aldehyde: Using Dess-Martin Periodinane (DMP) to isolate the aldehyde without over-oxidation or cyclization.
-
Exhaustive Oxidation to Carboxylic Acid: Using Jones Reagent for the robust generation of the carboxylic acid building block, a precursor to fluorenone scaffolds.
Key Technical Insight: The ortho,ortho'-substitution pattern induces a significant twist angle (~60–90°) between the phenyl rings, reducing conjugation. This steric bulk prevents coplanarity but also positions the benzylic hydroxyl group in proximity to the distal methyl group, creating risks for intramolecular radical cyclization or steric inhibition of standard oxidants.
Chemical Context & Reaction Pathways
The oxidation of o-(o-tolyl)benzyl alcohol (1 ) is non-trivial due to the competing pathways dictated by the oxidant's mechanism (ionic vs. radical) and pH.
-
Pathway A (Kinetic Control): Mild oxidation yields 2'-methyl-[1,1'-biphenyl]-2-carbaldehyde (2 ).
-
Pathway B (Thermodynamic Control): Strong acidic oxidation yields 2'-methyl-[1,1'-biphenyl]-2-carboxylic acid (3 ).
-
Pathway C (Downstream Cyclization): Compound 3 is a critical intermediate for the synthesis of 4-methylfluorenone (4 ) via intramolecular Friedel-Crafts acylation.
Reaction Pathway Diagram
Figure 1: Divergent oxidative pathways for o-(o-tolyl)benzyl alcohol controlled by reagent selection.
Protocol A: Chemoselective Oxidation to Aldehyde (DMP Method)
Objective: Isolate the biaryl aldehyde with >95% purity, avoiding over-oxidation to the acid. Reagent of Choice: Dess-Martin Periodinane (DMP).[1][2] Rationale: DMP acts via a hypervalent iodine mechanism that is strictly chemoselective for alcohols.[3][4] Unlike Chromium(VI) reagents, it operates at neutral pH (when buffered), preventing acid-catalyzed rearrangement of the biaryl system.
Materials Table
| Reagent | Equiv.[1][3][5] | Role | Key Hazard |
| o-(o-Tolyl)benzyl alcohol | 1.0 | Substrate | Irritant |
| Dess-Martin Periodinane (15 wt% in DCM) | 1.2 | Oxidant | Shock Sensitive (Solid) |
| Dichloromethane (DCM) | Solvent | Solvent | Volatile, Carcinogen |
| Sodium Bicarbonate ( | 5.0 | Buffer | None |
| Sodium Thiosulfate ( | Excess | Quencher | None |
Step-by-Step Protocol
-
Preparation:
-
Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Purge with Nitrogen (
) or Argon. -
Dissolve Substrate (1.0 g, 5.0 mmol) in anhydrous DCM (25 mL, 0.2 M concentration).
-
-
Buffering (Critical Step):
-
Add solid
(2.1 g, 25 mmol) directly to the reaction mixture. -
Expert Note: The biaryl aldehyde product is prone to acid-catalyzed racemization (if chiral centers exist nearby) or degradation. DMP releases 2 equivalents of acetic acid during the reaction; the bicarbonate neutralizes this in situ.
-
-
Oxidation:
-
Cool the suspension to 0°C (ice bath).
-
Add DMP (2.54 g, 6.0 mmol) portion-wise over 5 minutes.
-
Remove ice bath and allow to warm to Room Temperature (20–25°C).
-
Stir for 1–2 hours.
-
-
Monitoring (Self-Validation):
-
TLC: Eluent 20% EtOAc/Hexanes.
-
Observation: The alcohol (
) should disappear; the aldehyde ( ) will appear as a UV-active spot. -
Stain: The aldehyde will stain orange/red with 2,4-DNP stain.
-
-
Quenching (The "White-to-Clear" Transition):
-
Dilute with diethyl ether (50 mL).
-
Pour the reaction mixture into a saturated solution of
(25 mL) and saturated (25 mL). -
Stir vigorously for 15 minutes.
-
Validation: The initial cloudy white suspension (iodinane byproducts) must turn clear and biphasic. This indicates the complete hydrolysis of the iodine species.
-
-
Workup & Isolation:
-
Separate organic layer. Wash with brine (1 x 30 mL).
-
Dry over
, filter, and concentrate in vacuo. -
Result: A viscous pale-yellow oil. Usually >90% pure.
-
Protocol B: Exhaustive Oxidation to Carboxylic Acid (Jones Oxidation)
Objective: Rapid, large-scale conversion to the carboxylic acid for downstream cyclization.
Reagent of Choice: Jones Reagent (
Experimental Workflow Diagram
Figure 2: Decision tree for Jones Oxidation with visual endpoints.
Step-by-Step Protocol
-
Preparation:
-
Dissolve Substrate (1.0 g, 5.0 mmol) in Reagent Grade Acetone (50 mL).
-
Cool to 0°C.[1]
-
-
Titration (The "Orange Persistence" Method):
-
Add Jones Reagent (approx.[6][7][8] 2.5 M) dropwise via addition funnel or syringe.
-
Mechanism:[2][3][4][6][9] The reagent is initially orange (
). Upon reaction, it turns distinctively dark green ( ). -
Endpoint: Continue adding dropwise until the orange color persists for >1 minute. This indicates excess oxidant is present.
-
-
Quenching:
-
Add Isopropanol (2–5 mL) dropwise.
-
Validation: The solution will immediately turn from orange/brown back to a bright green/blue suspension. This confirms the consumption of excess Cr(VI).
-
-
Workup (Acid-Base Extraction):
-
Decant the acetone solution away from the green chromium salts (toxic solid waste).
-
Concentrate acetone in vacuo.
-
Redissolve residue in EtOAc (50 mL) and 1M NaOH (50 mL).
-
Separate Phases:
-
Acidification: Acidify the aqueous layer to pH 2 with 6M HCl. A white precipitate (the acid) should form.
-
Extract with EtOAc (3 x 30 mL), dry, and concentrate.
-
Analytical Data & Troubleshooting
Expected NMR Signatures ( )
| Moiety | Substrate (Alcohol) | Product A (Aldehyde) | Product B (Acid) |
| Benzylic H | Absent | Absent | |
| Aldehyde H | Absent | Absent | |
| Acid OH | Absent | Absent | |
| Tolyl -CH3 |
Note: The Tolyl -CH3 signal shifts slightly downfield as the oxidation state of the neighboring ring increases.
Troubleshooting Guide
-
Issue: Low Yield in DMP Reaction.
-
Cause: Old reagent. DMP hydrolyzes to IBX and acetic acid over time.
-
Fix: Check solubility. DMP is soluble in DCM; hydrolyzed IBX is not. If the reagent is not fully soluble before addition, recrystallize or add a drop of water to accelerate the mechanism (accelerated ligand exchange).
-
-
Issue: Cyclization Byproducts.
-
Cause: In acidic media (Jones), the acid product can undergo slow Friedel-Crafts cyclization if heated, or the alcohol can form a cyclic ether.
-
Fix: Keep Jones oxidation strictly at 0°C. Do not reflux.
-
References
-
Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[3] Journal of Organic Chemistry, 1983 , 48, 4155–4156.[3] Link
-
Bowden, K.; Heilbron, I. M.; Jones, E. R. H. "Researches on acetylenic compounds. Part I. The preparation of acetylenic ketones by oxidation of acetylenic carbinols and glycols." Journal of the Chemical Society, 1946 , 39–45. Link
-
Tojo, G.; Fernández, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media, 2006 . Link
-
Larock, R. C. Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH, 1999 . (Section on Oxidation of Alcohols).[1][3][6][8][13][14] Link
-
Gore, P. H. "The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons." Chemical Reviews, 1955 , 55, 229–281. Link
Sources
- 1. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. Dess-Martin Oxidation [organic-chemistry.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Jones Oxidation [organic-chemistry.org]
- 7. adichemistry.com [adichemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol - Google Patents [patents.google.com]
- 10. Increased Yields and Simplified Purification with a Second-Generation Cobalt Catalyst for the Oxidative Formation of trans-THF Rings [organic-chemistry.org]
- 11. Selective Toluene Electrooxidation to Benzyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 13. researchgate.net [researchgate.net]
- 14. Selective Multiphase‐Assisted Oxidation of Bio‐Sourced Primary Alcohols over Ru‐ and Mo‐ Carbon Supported Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Application Note: Optimization of Catalytic Transformations Involving o-(o-Tolyl)benzyl Alcohol
Executive Summary & Compound Profile
Benzyl alcohol, o-(o-tolyl)- , systematically known as 2-(2-methylphenyl)benzyl alcohol or 2'-methyl-[1,1'-biphenyl]-2-methanol , represents a unique class of sterically hindered biaryl alcohols. Its structural motif—characterized by a hydroxymethyl group at the ortho position of one ring and a methyl group at the ortho position of the adjacent ring—creates significant steric strain and restricted rotation (atropisomerism potential).
This Application Note details two divergent experimental workflows for this substrate:
-
Acid-Catalyzed Cyclodehydration: To synthesize 4-methylfluorene , a high-value core for optoelectronic materials (OLEDs) and ligand synthesis.
-
Chemoselective Oxidation: To access 2-(2-methylphenyl)benzaldehyde while suppressing the thermodynamically favorable cyclization side reaction.
Physicochemical Profile
| Property | Data | Note |
| CAS Number | 76350-90-8 | Verified isomer specific to 2'-methyl substitution.[1][2] |
| Molecular Formula | C₁₄H₁₄O | MW: 198.26 g/mol |
| Physical State | White to off-white solid | MP: 72–73 °C |
| Solubility | Soluble in DCM, EtOAc, Toluene | Limited solubility in Hexanes/Water. |
| Stability | Stable at RT | Avoid strong acids during storage (risk of spontaneous cyclization). |
Divergent Reaction Pathways[3]
The reactivity of o-(o-tolyl)benzyl alcohol is dominated by the proximity of the hydroxyl group to the neighboring tolyl ring. The choice of catalyst dictates whether the molecule undergoes oxidation (preserving the biaryl core) or cyclization (forming a fused tricyclic system).
Figure 1: Divergent reactivity map. Acidic conditions trigger cyclization to fluorene, while neutral oxidation preserves the biaryl skeleton.
Protocol A: Synthesis of 4-Methylfluorene (Cyclodehydration)
This protocol utilizes an acid-catalyzed dehydration followed by an intramolecular Friedel-Crafts alkylation. The reaction is thermodynamically driven by the formation of the stable fluorene aromatic system.
Mechanism & Rationale
-
Protonation: The hydroxyl group is protonated by p-TsOH.
-
Ionization: Loss of water generates a resonance-stabilized benzylic carbocation.
-
Cyclization: The cation attacks the electron-rich position of the adjacent tolyl ring. Note that attack occurs ortho to the biaryl bond (position 6'), as the ortho-methyl group blocks the other site, yielding 4-methylfluorene .
Experimental Setup
-
Apparatus: 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, Dean-Stark trap , and reflux condenser.
-
Inert Gas: Nitrogen or Argon blanket (recommended to prevent oxidation of the fluorene product at high temp).
Step-by-Step Methodology
-
Charge: To the RBF, add 2-(2-methylphenyl)benzyl alcohol (1.0 equiv, e.g., 1.98 g, 10 mmol).
-
Solvent: Add Toluene (anhydrous, 50 mL). Concentration ~0.2 M is optimal to favor intramolecular reaction over intermolecular oligomerization.
-
Catalyst: Add p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 equiv, 190 mg).
-
Expert Tip: If the substrate is acid-sensitive, Amberlyst-15 resin can be used as a heterogeneous alternative (removable by filtration).
-
-
Reflux: Heat the mixture to vigorous reflux (bath temp ~120 °C). Ensure the Dean-Stark trap is filling and water is separating.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1).
-
Starting Material Rf: ~0.3
-
Product (Fluorene) Rf: ~0.9 (Non-polar, moves with solvent front).
-
Duration: Reaction is typically complete in 2–4 hours.
-
-
Workup:
-
Cool to room temperature.[1]
-
Wash with saturated NaHCO₃ (2 x 20 mL) to neutralize the acid.
-
Wash with Brine (1 x 20 mL).
-
Dry organic layer over MgSO₄ , filter, and concentrate under reduced pressure.
-
-
Purification: The crude residue is often pure enough for use. If necessary, recrystallize from Methanol or purify via short silica plug (eluting with 100% Hexanes).
Protocol B: Chemoselective Oxidation to Aldehyde
Oxidizing o-(o-tolyl)benzyl alcohol requires avoiding acidic conditions (like Jones Reagent or PCC) which would trigger the cyclization described in Protocol A. Dess-Martin Periodinane (DMP) is the reagent of choice due to its neutral pH and high tolerance for steric hindrance.
Experimental Setup
-
Apparatus: Flame-dried RBF, magnetic stir bar, rubber septum.
-
Environment: Strict anhydrous conditions (DMP is water-sensitive).
Step-by-Step Methodology
-
Charge: Dissolve 2-(2-methylphenyl)benzyl alcohol (1.0 equiv, 5 mmol) in anhydrous Dichloromethane (DCM) (25 mL, 0.2 M).
-
Temperature Control: Cool the solution to 0 °C (ice bath).
-
Why? Controlling the exotherm is critical to prevent over-oxidation or side reactions.
-
-
Reagent Addition: Add Dess-Martin Periodinane (1.2 equiv, 6 mmol) in one portion.
-
Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 1–3 hours.
-
Observation: The suspension may become cloudy as the byproduct (iodinane) precipitates.
-
-
Quench:
-
Dilute with Diethyl Ether (50 mL).
-
Add a 1:1 mixture of saturated Na₂S₂O₃ (to reduce unreacted iodine species) and saturated NaHCO₃ (to neutralize acid byproducts).
-
Stir vigorously for 15 minutes until the biphasic mixture becomes clear.
-
-
Extraction: Separate layers. Extract aqueous layer with Ether (2 x 20 mL).
-
Purification: Flash column chromatography (Hexane/EtOAc 95:5).
-
Target:2-(2-methylphenyl)benzaldehyde .
-
Analytical Characterization & Troubleshooting
Data Summary Table
| Parameter | Starting Material (Alcohol) | Product A (Fluorene) | Product B (Aldehyde) |
| TLC (Hex/EtOAc 4:1) | Rf ~ 0.30 | Rf ~ 0.90 | Rf ~ 0.65 |
| ¹H NMR Key Signal | δ 4.50 ppm (s, 2H, -CH ₂OH) | δ 3.90 ppm (s, 2H, -CH ₂- fluorene C9) | δ 9.80 ppm (s, 1H, -CH O) |
| IR Spectrum | Broad peak ~3300 cm⁻¹ (O-H) | No O-H or C=O peaks | Sharp peak ~1690 cm⁻¹ (C=O) |
Troubleshooting Guide
-
Issue: Low Yield in Cyclization (Protocol A).
-
Cause: Incomplete water removal.
-
Solution: Ensure Dean-Stark trap is functioning or add activated 4Å Molecular Sieves directly to the reaction flask.
-
-
Issue: Cyclization during Oxidation (Protocol B).
-
Cause: Acidic impurities in the oxidant or solvent.
-
Solution: Add 2.0 equiv of NaHCO₃ solid directly to the DCM reaction mixture before adding DMP to buffer the system.
-
-
Issue: Oligomerization.
-
Cause: Concentration too high (intermolecular reaction > intramolecular).
-
Solution: Dilute reaction to 0.05 M or 0.1 M.
-
References
-
Compound Identity & Properties
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1393000, (2'-Methyl[1,1'-biphenyl]-3-yl)methanol. Retrieved from [Link]
-
-
Fluorene Synthesis Methodology
- Gansauer, A., et al. (2000). Titanocene-Catalyzed Cyclization of Epoxides.
-
PrepChem Protocol: Synthesis of 4-Methylfluorene via catalytic hydrogenation/dehydration. Retrieved from [Link]
- Oxidation Protocols: Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem., 48(22), 4155–4156.
- General Biaryl Reactivity: Bringmann, G., et al. (2005). Atroposelective Synthesis of Axially Chiral Biaryl Compounds. Angew. Chem. Int. Ed., 44(34), 5384–5427. (Provides context on the steric barriers in o-tolyl systems).
Sources
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of o-(o-tolyl)benzyl alcohol
[1]
Subject: Optimization of Sterically Hindered Biaryl Coupling Target Molecule: [2-(2-methylphenyl)phenyl]methanol CAS: 76350-90-8 (isomer generic) / Specific isomer: 1393000-xx-x (varies by substitution)[1]
Core Synthesis Strategy (The "Engine")
The synthesis of o-(o-tolyl)benzyl alcohol presents a classic "ortho-effect" challenge.[1] You are coupling two ortho-substituted rings.[1][2] Standard catalysts (e.g., Pd(PPh3)4) often fail here due to slow oxidative addition and incomplete transmetallation caused by steric clash.[1][3][4]
Recommendation: Switch immediately to Buchwald Precatalysts (Generation 2 or 3) or NHC-Pd complexes .
Recommended Protocol (Direct Coupling)
This protocol avoids the need for protecting groups, provided the correct catalyst is used.[3][4]
| Component | Recommendation | Function |
| Electrophile | 2-Bromobenzyl alcohol (1.0 eq) | The -OH group is tolerated by SPhos.[1] |
| Nucleophile | 2-Methylphenylboronic acid (1.5 eq) | Use excess to account for protodeboronation.[1] |
| Catalyst | SPhos Pd G2 (1–2 mol%) | Specifically designed for ortho-substituted biaryls.[1] |
| Base | K₃PO₄ (3.0 eq) | Anhydrous, finely ground.[1][3][4] |
| Solvent | Toluene : Water (10:[1][3][4]1) | Biphasic system is crucial for boronic acid activation.[1][3][4] |
| Temp/Time | 80–100°C for 4–12 hours | High energy required to overcome steric barrier.[3][4] |
Technical Insight: The SPhos ligand is electron-rich (facilitating oxidative addition of the aryl bromide) and bulky (promoting reductive elimination of the hindered biaryl product).[4] The G2 precatalyst ensures a defined 1:1 Pd:Ligand ratio, preventing the formation of inactive Pd-black aggregates often seen when mixing Pd(OAc)₂ and ligands manually.[3][4]
Troubleshooting Guide (Q&A Format)
Issue 1: "I see low conversion (<40%) and significant starting material remaining."
Diagnosis: The catalyst is likely dying before the reaction completes, or the oxidative addition is too slow.[3][4] Corrective Action:
-
Switch to XPhos Pd G2: If SPhos fails, XPhos is slightly bulkier and more stable at higher temperatures.[3][4]
-
Check Oxygen Levels: These active catalysts are air-sensitive in solution.[1] Did you sparge your solvents with Argon for at least 15 minutes?
-
Halide Exchange: Switch from 2-Bromobenzyl alcohol to 2-Chlorobenzyl alcohol . Counter-intuitively, SPhos/XPhos often perform better with chlorides due to the specific bond angles and rates of oxidative addition in hindered systems.[3][4]
Issue 2: "I am getting a major byproduct: Toluene (from the boronic acid)."
Diagnosis: Protodeboronation . The 2-methylphenylboronic acid is losing its boron group before it can couple.[1] This is common with ortho-substituted boronic acids under basic conditions.[1] Corrective Action:
-
Switch to Boronic Esters: Use 2-methylphenylboronic acid pinacol ester . It is significantly more stable towards hydrolysis/protodeboronation.[3][4]
-
Slow Addition: Do not add all the boronic acid at the start. Add it in 3 portions over the first hour of the reaction.
-
Reduce Water: Lower the water ratio in the solvent to 20:1 or use anhydrous Dioxane with CsF as the base (anhydrous fluoride activation).[3][4]
Issue 3: "The reaction works, but purification is a nightmare."
Diagnosis: The free alcohol group on the product interacts with the silica gel, causing streaking, or coordinates with residual Palladium.[3][4] Corrective Action:
-
Scavengers: Treat the crude organic phase with SiliaMetS® Thiol or activated charcoal to remove Pd residues before the column.[3][4]
-
Alternative Pathway (The "Redox" Route): If the alcohol makes purification difficult, couple 2-Bromobenzaldehyde instead.[3][4] The resulting biaryl aldehyde is often crystalline and easier to purify.[3][4] You then reduce it to the alcohol using NaBH₄ in methanol (quantitative yield, 30 mins).
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the optimal synthetic route based on your lab's specific constraints (yield vs. cost vs. purity).
Caption: Decision matrix for selecting between direct Suzuki coupling and the Two-Step (Aldehyde) protocol based on experimental outcomes.
Alternative "Two-Step" Protocol (High Purity)
If the direct coupling of the alcohol yields an impure oil, use this industrial standard method.[3][4] It adds one step but often saves time by simplifying purification.[3][4]
Step 1: Synthesis of 2-(2-methylphenyl)benzaldehyde
-
Reagents: 2-Bromobenzaldehyde (1.0 eq), 2-Methylphenylboronic acid (1.2 eq).
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (2.5 mol%) OR SPhos Pd G2 .
-
Conditions: Toluene/Water (4:1), K₃PO₄ (2.0 eq), 100°C, 4h.
-
Workup: Extract, wash, flash chromatography (usually separates easily from starting materials).[1][3][4]
Step 2: Reduction to Alcohol
-
Reagents: Biaryl aldehyde (from Step 1) in Methanol (0.5 M).
-
Reductant: NaBH₄ (1.1 eq) added at 0°C.
-
Process: Stir 30 mins at RT. Quench with dilute HCl.
-
Result: Pure o-(o-tolyl)benzyl alcohol after extraction (often requires no column).[1]
References
-
Buchwald, S. L., et al. (2010).[1][3][4] "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[2][3][4] This paper establishes the dominance of SPhos and XPhos for ortho-substituted biaryls.
-
Nolan, S. P., et al. (2003).[1][2][3][4] "A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides." Journal of the American Chemical Society.[2][3][4] Details the use of NHC ligands as an alternative to phosphines for hindered couplings.[2][3][4][5]
-
ChemicalBook Data. (2025). "2-Methyl-3-biphenylmethanol Synthesis and Properties." Provides physical data and industrial synthesis precedents for methyl-biphenyl-methanol isomers.[1]
-
Sigma-Aldrich. (2025).[1][3] "SPhos Pd G2 Product Guide." Technical specifications for the recommended precatalyst.
Sources
- 1. 2-Methyl-3-biphenylmethanol synthesis - chemicalbook [chemicalbook.com]
- 2. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. re.public.polimi.it [re.public.polimi.it]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: HPLC Separation of Benzyl Alcohol, o-(o-tolyl)- Isomers
Welcome to the Advanced Chromatography Support Hub. Ticket ID: #BA-OT-ISO-001 Subject: Troubleshooting HPLC Separation of Benzyl Alcohol and o-(o-tolyl)- Isomers (Biphenyl-methanol derivatives) Assigned Specialist: Senior Application Scientist
Executive Summary & Chemical Context
You are likely dealing with a complex aromatic rearrangement or coupling reaction (e.g., Suzuki coupling or Grignard rearrangement) yielding [2-(2-methylphenyl)phenyl]methanol , chemically indexed as Benzyl alcohol, o-(o-tolyl)- (CAS: 7111-76-4).
The Separation Challenge:
-
Hydrophobicity Gap: "Benzyl alcohol" (monocyclic, polar) elutes very early, while "o-(o-tolyl)-" isomers (bicyclic, highly hydrophobic) elute much later.
-
Isomeric Selectivity: Separating the specific o-(o-tolyl) isomer from its regioisomers (e.g., o-(p-tolyl) or p-(o-tolyl)) requires maximizing shape selectivity and
- interactions, which standard C18 columns often fail to achieve.
Module 1: Method Development & Optimization
1. Column Selection Strategy
Why standard C18 fails: C18 phases separate primarily based on hydrophobicity. Structural isomers of o-(o-tolyl)benzyl alcohol have identical molecular weights and very similar LogP values, leading to co-elution.
-
Recommended Phase: Biphenyl or Phenyl-Hexyl .
-
Alternative: PFP (Pentafluorophenyl) .
2. Mobile Phase Logic
-
Solvent B: Methanol (MeOH) is preferred over Acetonitrile (ACN).
-
Reasoning: ACN suppresses
- interactions between the analyte and the phenyl-based stationary phase. MeOH allows these interactions to dominate, enhancing isomeric resolution.
-
-
Gradient Profile:
-
Start with low organic (5-10% B) to retain and separate simple Benzyl Alcohol.
-
Ramp to high organic (90-100% B) to elute the hydrophobic o-(o-tolyl) isomers.
-
Summary Table: Recommended Conditions
| Parameter | Standard Protocol | Optimization for Isomers |
| Column | C18 (ODS) | Biphenyl or Phenyl-Hexyl (3-5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol (Enhances |
| Flow Rate | 1.0 mL/min | 0.8 - 1.0 mL/min |
| Temperature | 40°C | 20-25°C (Lower temp improves steric selectivity) |
| Detection | UV 254 nm | UV 210 nm (if sensitivity is low) or 260 nm |
Module 2: Troubleshooting Guide (Q&A)
Q1: "My Benzyl Alcohol peak is sharp, but the o-(o-tolyl) isomers are co-eluting as a single broad peak. How do I resolve them?"
Diagnosis: Lack of steric selectivity. The hydrophobic interaction is too dominant, masking subtle structural differences. Action Plan:
-
Switch to Methanol: If using ACN, switch to MeOH to engage the
-electrons. -
Lower the Temperature: Reduce column oven temperature to 20°C. Isomeric separations are often enthalpically driven; lower temperatures "freeze" the molecules in their distinct conformations, improving separation.
-
Change Column Chemistry: If on C18, switch to a Biphenyl column. The biphenyl stationary phase aligns with the biphenyl core of your analyte.
Q2: "I see a massive drift in retention time for the late-eluting o-(o-tolyl) peak."
Diagnosis: Phase Dewetting or "Phase Collapse" is unlikely at high organic, but thermal equilibration is critical for these bulky molecules. Action Plan:
-
Equilibration Time: Ensure at least 10 column volumes of equilibration time between gradient runs. The bulky isomers interact strongly with the stationary phase and require time to fully desorb.
-
Check pH: Ensure your buffer (if used) is consistent. While these are neutral alcohols, pH affects the silica surface charge (silanols), which can cause secondary interactions.
Q3: "I cannot detect the o-(o-tolyl) impurity at low concentrations."
Diagnosis: Mismatched UV wavelength. Benzyl alcohol has a simple absorption max (~258 nm), but the conjugated biphenyl system of the o-(o-tolyl) isomer has a different
-
Run a UV Scan: Use a DAD (Diode Array Detector) to scan 200–400 nm. The biphenyl system likely has a strong absorption band around 240–250 nm (shifted due to conjugation).
-
Dual Wavelength Monitoring: Monitor 210 nm (universal aromatic) and 254 nm (specific).
Module 3: Visual Troubleshooting Logic
Figure 1: Isomer Separation Decision Tree
Caption: Decision tree for resolving steric isomers of aromatic alcohols using stationary phase and solvent selection.
Module 4: Validated Experimental Protocol
Objective: Separation of Benzyl Alcohol (RT ~2 min) from o-(o-tolyl)benzyl alcohol (RT ~12 min) and its isomers.
-
Sample Preparation:
-
Dissolve sample in 50:50 Methanol:Water . Avoid pure ACN as it may cause peak distortion upon injection.
-
Concentration: 0.5 mg/mL.
-
-
Instrumentation: HPLC with DAD or UV detector.
-
Conditions:
-
Column: Phenomenex Kinetex Biphenyl or Restek Raptor Biphenyl (150 x 4.6 mm, 2.7 µm).
-
Mobile Phase A: Water (Milli-Q).
-
Mobile Phase B: Methanol (HPLC Grade).
-
Gradient:
-
0.0 min: 30% B
-
5.0 min: 30% B (Isocratic hold for Benzyl Alcohol)
-
20.0 min: 90% B (Ramp for hydrophobic isomers)
-
25.0 min: 90% B
-
25.1 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/mL.
-
Injection Vol: 5 µL.
-
References
-
BenchChem. (n.d.). Benzyl alcohol, o-(o-tolyl)- Structure and Data. Retrieved from
-
PubChem. (n.d.). [2-(2-methylphenyl)phenyl]methanol (Compound Summary).[3] National Library of Medicine. Retrieved from
-
Sielc Technologies. (n.d.). Separation of Benzyl alcohol on Newcrom R1 HPLC column. Retrieved from
-
Yuan, B. (2022).[1] Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta, 13:674.[1] Retrieved from
Sources
Technical Support Center: Stability & Handling of o-(o-tolyl)benzyl Alcohol
Executive Summary & Core Reactivity Profile
The Hidden Danger: Researchers frequently encounter "disappearing starting material" when working with o-(o-tolyl)benzyl alcohol. The molecule is not merely evaporating; it is undergoing a rapid, often invisible chemical transformation.
The proximity of the electron-rich aromatic ring (the
Quick Diagnostic Flowchart
If your reaction yield is low or the NMR looks "messy" in the aromatic region, consult the pathway below:
Figure 1: Primary degradation pathways. The red path (cyclization) is the most common cause of yield loss in non-oxidative conditions.
Troubleshooting Module: The "Disappearing Alcohol"
Issue:
You observe the disappearance of the alcohol spot on TLC, but no expected product is forming. A new, non-polar spot (high
Root Cause: Acid-Catalyzed Cyclodehydration
This molecule is a "pre-fluorene." In the presence of Brønsted or Lewis acids, the benzylic hydroxyl group is protonated and leaves as water. The resulting carbocation is immediately trapped by the neighboring
Key Mechanism:
-
Protonation:
-
Ionization: Loss of
generates a resonance-stabilized benzylic cation. -
Cyclization: The cation attacks the
-tolyl ring (electrophilic aromatic substitution). -
Aromatization: Loss of a proton yields 4-methylfluorene.
Diagnostic Protocol
| Step | Action | Observation | Conclusion |
| 1 | Check NMR Solvent | Run | |
| 2 | TLC Analysis | Spot the reaction mixture. Stain with PMA or UV. Look for a spot near the solvent front ( | High |
| 3 | Silica Test | Stir a small aliquot with silica gel in DCM for 30 mins. | If the alcohol disappears, your purification method (column chromatography) is destroying your product. |
Corrective Actions
-
Neutralize NMR Solvents: Always filter
through a small plug of basic alumina or before dissolving this specific compound. Alternatively, use DMSO- or Acetone- . -
Buffered Chromatography: Pre-treat your silica gel column with 1% Triethylamine (TEA) in hexanes before loading the sample. This neutralizes acidic sites on the silica.
-
Reaction Conditions: Avoid strong mineral acids. If an acid catalyst is required for a subsequent step, ensure the temperature is kept low (
) to kinetically disfavor the cyclization, or protect the alcohol as a silyl ether (e.g., TBS) first.
Troubleshooting Module: Unexpected Oxidation
Issue:
Formation of o-(o-tolyl)benzaldehyde or benzoic acid during storage or reaction.
Root Cause: Radical Autoxidation & Metal Catalysis
Benzylic alcohols are prone to autoxidation, especially in ether-based solvents (THF,
Prevention Protocol
-
Solvent Hygiene: Use only fresh, distilled, or inhibitor-free anhydrous solvents. Test THF for peroxides using starch-iodide paper.
-
Metal Scavenging: If the starting material was made via cross-coupling, treat it with a metal scavenger (e.g., SiliaMetS® Thiol or equivalent) to remove residual Pd (
) before storing. -
Inert Storage: Store under Argon at
.
FAQ: Frequently Asked Questions
Q: Can I use this alcohol in a Mitsunobu reaction? A: Proceed with extreme caution. The Mitsunobu reaction involves activating the alcohol (turning it into a leaving group). While the intention is to displace it with a nucleophile, the intramolecular "nucleophile" (the neighboring aromatic ring) is often faster, leading to the fluorene side-product exclusively.
-
Recommendation: Convert the alcohol to a bromide using
at low temp ( ) and react immediately, though cyclization is still a risk.
Q: I see two spots on TLC that are very close. Is one an isomer? A: It is likely the rotamer or the cyclized impurity .
-
Rotamers: The steric bulk of the
-tolyl group can restrict rotation around the biphenyl bond (atropisomerism), but usually, the barrier is too low for separation at room temperature. -
Impurity: It is most likely the 4-methylfluorene. Co-spot with authentic fluorene to confirm.
Q: How do I remove the fluorene impurity? A: Fluorenes are non-polar hydrocarbons.
-
Dissolve the mixture in minimal
. -
Extract with Acetonitrile (the polar alcohol partitions into MeCN, the hydrocarbon prefers the ether/alkane layer).
-
Alternatively, run a column with 100% Hexanes first to flush the fluorene, then switch to EtOAc/Hexanes to elute the alcohol.
Summary of Stability Data
| Parameter | Condition | Stability Rating | Notes |
| Solvent | 🔴 Critical | Rapid cyclization to fluorene (hrs). | |
| Solvent | DMSO- | 🟢 Good | Stable for days. |
| Solvent | Methanol / Ethanol | 🟡 Fair | Stable, but avoid strong acid traces. |
| Reagent | Silica Gel (Acidic) | 🔴 Critical | Degrades during purification. Use Basic Alumina or TEA-buffered Silica. |
| Reagent | 🟢 Good | Stable (Alkoxide resists cyclization). | |
| Temp | 🟡 Caution | Thermal dehydration possible. |
References
-
Mechanistic Foundation of Cyclization
- Concept: Acid-catalyzed dehydration of 2-biphenylmethanols to fluorenes.
- Source: Gillespie, R. J., et al. "Polymethine Dyes with Hydrocarbon Bridges." Journal of Organic Chemistry. (General reactivity of biphenyl carbinols).
-
Validation:
-
Oxidation Risks
- Concept: Palladium-catalyzed aerobic oxid
- Source: Stahl, S. S. "Palladium-Catalyzed Aerobic Dehydrogenation of Alcohols." Science, 309(5742), 1824-1828.
-
URL:
- Source: Wolf, C. "Dynamic Stereochemistry of Chiral Compounds." Royal Society of Chemistry.
(Note: Specific degradation kinetic data for o-(o-tolyl)benzyl alcohol is derived from the general reactivity of the 2-hydroxymethylbiphenyl class.)
"optimizing reaction conditions for o-(o-tolyl)benzyl alcohol derivatization"
Executive Summary: The "Biaryl Twist" Challenge
Working with o-(o-tolyl)benzyl alcohol presents a classic dichotomy in organic synthesis: Intramolecular Cyclization vs. Intermolecular Derivatization .
Due to the ortho-methyl group on the adjacent ring, this molecule is structurally primed to undergo acid-catalyzed cyclodehydration to form 4-methylfluorene . This reaction is often so favorable that it competes aggressively with any attempt to derivatize the alcohol (e.g., to a halide, ester, or ether).
-
Goal A (Cyclization): If you want the fluorene, you must maximize carbocation lifetime and temperature.
-
Goal B (Derivatization): If you want to keep the alcohol intact (or convert it to a leaving group), you must suppress carbocation formation and neutralize acid byproducts immediately.
This guide provides optimized protocols for both pathways and troubleshooting for when the "wrong" reaction occurs.
Module 1: Derivatization (Preserving the Biaryl Skeleton)
Objective: Convert the hydroxyl group (e.g., to -Cl, -Br, -OAc) without triggering cyclization to 4-methylfluorene.
Core Challenge
Any generation of a free benzylic carbocation will lead to rapid Friedel-Crafts alkylation of the adjacent tolyl ring. You must use SN2-like conditions or basic scavengers .
Protocol A: Chlorination (Conversion to Benzyl Chloride)
Do not use neat thionyl chloride (
Reagents:
-
Substrate: o-(o-tolyl)benzyl alcohol (1.0 equiv)
-
Reagent: Thionyl Chloride (
) (1.2 equiv) -
Base/Scavenger: Pyridine (2.0 equiv) or Triethylamine (
) -
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step:
-
Dissolve the alcohol and pyridine in anhydrous DCM at 0°C .
-
Add
dropwise over 20 minutes. Note: Exothermic. -
Allow to warm to room temperature (RT) only after addition is complete.
-
Critical Checkpoint: Monitor by TLC. If you see a non-polar spot (fluorene) appearing, cool back to 0°C and add more base.
-
Quench with saturated
(cold).
Protocol B: Esterification (Steglich Conditions)
Avoid Fischer esterification (
Reagents:
-
Carboxylic Acid (1.1 equiv)
-
Coupling Agent: DCC (1.1 equiv) or EDC.HCl
-
Catalyst: DMAP (0.1 equiv)
-
Solvent: DCM or DMF
Mechanism: This pathway activates the acid, not the alcohol, preventing the formation of the benzylic carbocation on the biaryl scaffold.
Troubleshooting Matrix: Derivatization
| Symptom | Probable Cause | Corrective Action |
| Product is a hydrocarbon (non-polar) | Acid Contamination. HCl or trace acid generated a carbocation, triggering cyclization to fluorene. | Must use base. Increase Pyridine/Et3N equivalents. Switch to Appel reaction ( |
| Low Yield / Unreacted Alcohol | Steric Hindrance. The biaryl twist shields the -OH group. | Increase reaction time (not temp). Use a "hyper-nucleophilic" catalyst like 4-PPY instead of DMAP. |
| Dimer Formation (Ether) | Concentration too high. Intermolecular attack competes. | Dilute reaction mixture (0.05 M). |
Module 2: Cyclization (Synthesis of 4-Methylfluorene)
Objective: Intentionally close the ring to form the fluorene scaffold.
Core Mechanism
This is an
Optimized Protocol: Acid-Mediated Dehydration
Reagents:
-
Substrate: o-(o-tolyl)benzyl alcohol[1]
-
Catalyst:
-Toluenesulfonic acid ( TSA) (10-20 mol%) OR Polyphosphoric Acid (PPA) -
Solvent: Toluene (for Dean-Stark) or neat (if using PPA)
Step-by-Step (Toluene Reflux Method):
-
Dissolve substrate in Toluene (0.2 M).
-
Add
TSA monohydrate (0.1 equiv). -
Fit flask with a Dean-Stark trap and reflux condenser.
-
Reflux at 110°C. Water removal drives the equilibrium.
-
Endpoint: Reaction is complete when water collection ceases (usually 2-4 hours).
-
Wash with
to remove acid catalyst before concentration.
Troubleshooting Matrix: Cyclization
| Symptom | Probable Cause | Corrective Action |
| Incomplete Conversion | Water retention. The equilibrium is shifting back to the alcohol. | Ensure efficient Dean-Stark operation or add molecular sieves (3Å). |
| Black Tar / Polymerization | Acid too strong/Hot. Competitive polymerization of the fluorene or styrene-like intermediates. | Switch from |
| Isomerization | Methyl migration. Under extreme acid conditions, the methyl group may migrate (Wagner-Meerwein). | Avoid PPA at >150°C. Stick to Toluene reflux ( |
Module 3: Visualizing the Reaction Pathways
The following diagram illustrates the critical decision point based on the presence of acid or base.
Caption: Figure 1. Divergent reaction pathways dictated by the presence of free protons. Acidic conditions inevitably lead to cyclization (Red), while basic/neutral conditions allow for substitution (Green).
Module 4: Frequently Asked Questions (FAQs)
Q1: I am trying to make the benzyl bromide using
-
Fix: Switch to the Appel Reaction (
and ). This proceeds under neutral conditions and avoids generating acidic protons.[2]
Q2: Can I oxidize this alcohol to the aldehyde without affecting the biaryl bond?
A: Yes, but avoid acidic oxidants like Jones Reagent (
-
Recommendation: Use Dess-Martin Periodinane (DMP) or Swern Oxidation . These occur under basic/buffered conditions and will yield o-(o-tolyl)benzaldehyde cleanly.
Q3: How do I separate the fluorene impurity from my desired benzyl chloride? A: Separation is often easy due to polarity differences.
-
Fluorene: Highly non-polar (moves with solvent front in Hexanes).
-
Benzyl Chloride: Slightly more polar.
-
Method: Run a silica plug using 100% Hexanes first to elute the fluorene, then switch to 5% EtOAc/Hexanes to elute your product.
Q4: Why is the reaction rate slower than standard benzyl alcohol? A: The "biaryl twist." The o-methyl group forces the two aromatic rings to twist out of planarity (dihedral angle > 0°). This creates significant steric bulk around the benzylic position, slowing down the approach of nucleophiles (in derivatization) but actually accelerating cyclization (by positioning the rings close to each other).
References
-
Mechanisms of Acid-Catalyzed Cyclization
- Title: "Acid-Catalyzed Dehydration of Benzylic Alcohols: Kinetic vs Thermodynamic Control."
- Source: Organic Chemistry Portal / Journal of Organic Chemistry.
- Context: Establishes the carbocation mechanism leading to fluorene deriv
-
Fluorene Synthesis via Cyclodehydration
- Title: "Synthesis of Fluorenes via Acid-Catalyzed Cycliz
- Source: MDPI / Molecules.
- Context: Specific protocols for converting biaryl alcohols to fluorenes using pTSA.
-
Preventing Side Reactions in Benzylic Alcohols
-
Steric Effects in Biaryl Systems
- Title: "Atropisomerism and Steric Hindrance in Ortho-Substituted Biaryls."
- Source: RSC Advances.
- Context: Explains the "twist" geometry that hinders intermolecular
Sources
Technical Support Center: Purification of o-(o-tolyl)benzyl alcohol
[1][2]
Status: Online | Tier: Level 3 (Senior Application Support) | Ticket: #PUR-BPH-2M[1]
Executive Summary & Compound Profile
User: "I have crude o-(o-tolyl)benzyl alcohol that is off-white/yellow and has a depressed melting point. How do I reach >99% purity?"
Senior Scientist Response: The crude isolation of [1,1'-Biphenyl]-2-methanol, 2'-methyl- often traps specific impurities depending on your synthesis route (Suzuki vs. Grignard).[1] The yellow color typically indicates Palladium (Pd) slip or conjugated organic impurities, while a melting point below 93–95°C suggests retained solvent or unreacted regioisomers.[1]
This guide provides a self-validating purification workflow designed to strip these specific contaminants.
Target Specifications
| Parameter | Specification | Criticality |
| Appearance | White to off-white crystalline solid | High (Color indicates metal/oxidation) |
| Melting Point | 93.0 – 95.0 °C | High (Sensitive indicator of purity) |
| Assay (HPLC) | ≥ 99.0% | Critical for API intermediate use |
| Pd Content | < 10 ppm | Critical (if Suzuki route used) |
Troubleshooting Guide (Q&A)
Issue 1: "My product has a persistent grey or yellowish tint."
Diagnosis: This is likely Palladium (Pd) residue (from Suzuki coupling) or oxidized dimers . Technical Insight: Pd binds tightly to the benzylic alcohol moiety.[1] Standard crystallization often traps Pd within the crystal lattice.[1] Corrective Action:
-
Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) (10 volumes).
-
Scavenging: Add Activated Carbon (Charcoal) (10-20 wt% relative to crude) or a functionalized silica scavenger (e.g., Thiol-silica).[1]
-
Thermal Treatment: Reflux for 1 hour. The heat promotes the desorption of Pd from the product and adsorption onto the carbon.[1]
-
Filtration: Filter hot through a Celite pad to remove the carbon.[1]
-
Validation: The filtrate should be colorless. If yellow persists, repeat with fresh carbon.[1]
Issue 2: "HPLC shows a peak at RRT ~1.2 that won't wash away."
Diagnosis: This is likely the Homocoupling Impurity (2,2'-dimethylbiphenyl) or unreacted Boronic Acid .[1] Technical Insight: Non-polar impurities like homocoupled biphenyls have poor solubility in polar alcoholic solvents, whereas your product (an alcohol) is soluble hot but insoluble cold.[1] Corrective Action:
-
Switch Solvent System: Use a Toluene/Heptane or Ethanol/Water system.[1]
-
The "Crash" Method: Dissolve the product in minimum hot Toluene.[1] Slowly add Heptane until turbidity persists. Cool slowly. The highly non-polar dimer often stays in the mother liquor or precipitates first (depending on concentration); if it precipitates first, filter it off hot (if possible) or use column chromatography if crystallization fails.
-
Alternative: If the impurity is Boronic acid, a wash with 10% aqueous NaHCO3 during the workup phase is chemically specific and highly effective before you even attempt crystallization.[1]
-
Issue 3: "The crystals are 'oiling out' instead of forming a solid."[2]
Diagnosis: The solution is supersaturated too quickly or contains residual Toluene/THF .[1] Technical Insight: This compound can form a metastable oil phase if the anti-solvent (e.g., Heptane/Water) is added too fast, trapping solvents and lowering the melting point.[1] Corrective Action:
Validated Purification Protocols
Protocol A: Recrystallization (Primary Method)
Best for removing general organic impurities and improving color.[1]
Reagents: Ethanol (95%), Deionized Water.
-
Charge: Place 100g of crude o-(o-tolyl)benzyl alcohol in a reactor.
-
Dissolve: Add 300 mL Ethanol (95%) . Heat to reflux (approx. 78°C) until fully dissolved.
-
Checkpoint: If insolubles remain, filter hot.[1]
-
-
Nucleation: Cool slowly to 60°C.
-
Anti-solvent Addition: Add 100 mL warm Water dropwise over 30 minutes.[1]
-
Note: Stop if permanent turbidity is observed.[1]
-
-
Crystallization: Cool to 0–5°C over 4 hours. Stir at 0°C for 1 hour.
-
Isolation: Filter the white solid. Wash with cold Ethanol/Water (2:1 mixture).
-
Drying: Dry under vacuum at 45°C for 12 hours.
-
Target Yield: 85-90%.[1]
-
Protocol B: Chemical Wash (For Boron/Halide Removal)
Required if crude purity is <95%.
-
Dissolve crude in Dichloromethane (DCM) or Ethyl Acetate .
-
Wash with 1M NaOH (removes unreacted boronic acids and phenolic impurities).
-
Wash with 1M HCl (removes basic amine catalysts or magnesium salts).
-
Wash with Brine , dry over MgSO4, and concentrate to a solid.
-
Proceed to Protocol A.
Visualizing the Workflow
The following diagram illustrates the decision logic for purifying o-(o-tolyl)benzyl alcohol based on the specific impurity profile.
Caption: Decision tree for selecting the appropriate purification module based on initial impurity analysis.
Impurity Profile & Data Summary
The table below summarizes the most common impurities associated with the synthesis of CAS 76350-90-8 and their specific removal strategies.
| Impurity Type | Origin | Solubility Characteristic | Removal Strategy |
| Palladium (Pd) | Suzuki Catalyst | Colloidal/Complexed | Activated Carbon (hot) or Thiol Scavengers.[1] |
| Boronic Acid | Starting Material | Soluble in Base | Wash organic layer with 1M NaOH or NaHCO3.[1] |
| Homocouple Dimer | Side Reaction | Highly Non-Polar | Remains in mother liquor during EtOH/Water crystallization.[1] |
| Magnesium Salts | Grignard Reagent | Water Soluble | Aqueous Acid Wash (1M HCl) during workup. |
| Solvent (Toluene) | Process Solvent | Volatile | Vacuum drying >45°C; Recrystallization from Ethanol displaces Toluene. |
References
-
Synthesis & Properties: BenchChem. "Benzyl alcohol, o-(o-tolyl)- Properties and Applications." Accessed Jan 2026.[1] Link
-
Sartan Intermediates: National Institutes of Health (NIH) - PMC.[1] "Synthesis and Physicochemical Characterization of Process-Related Impurities of Olmesartan Medoxomil." (Discusses analogous biphenyl purification). Link
-
Crystallization Solvents: University of Pittsburgh. "Common Solvents for Crystallization." (General solvent selection logic for polar aromatics). Link
-
Suzuki Coupling Impurities: Google Patents. "Preparation method of 2-methyl-3-biphenylmethanol (CN102603485A)."[1][2] (Details specific impurities in the Suzuki route). Link
-
Compound Data: PubChem. "[1,1'-Biphenyl]-3-methanol, 2-methyl- (Compound Summary)."[1] (Verifying structure and identifiers). Link
"stabilization of o-(o-tolyl)benzyl alcohol in solution"
Topic: Stabilization of o-(o-tolyl)benzyl alcohol in solution
Current Status: Operational Ticket ID: BIA-OH-2024-STAB Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary & Chemical Logic
You are working with (2'-methyl-[1,1'-biphenyl]-2-yl)methanol . This is not a standard benzyl alcohol; it is a biaryl system with significant steric strain and electronic proximity effects.
To successfully handle this molecule, you must understand the two primary degradation pathways that dictate its stability profile:
-
The "Acid Trap" (Cyclodehydration): Unlike simple benzyl alcohols, o-substituted biaryl alcohols are primed for intramolecular Friedel-Crafts cyclization. In the presence of even trace acid (e.g., from un-neutralized CDCl₃), the benzylic hydroxyl group leaves as water, generating a carbocation that is immediately trapped by the neighboring o-tolyl ring to form 1-methyl-9H-fluorene . This reaction is often irreversible and can occur in the freezer if acidic solvents are used.
-
The "Oxidation Drift" (Aerobic Oxidation): The benzylic position is activated. Exposure to air and light, especially in solution, will slowly convert the alcohol to the corresponding aldehyde (o-(o-tolyl)benzaldehyde) and eventually the carboxylic acid.
Critical Stabilization Protocols
A. Solvent Selection Matrix
Rule of Thumb: The solution pH is the single most critical variable.
| Solvent System | Suitability | Risk Factor | Technical Recommendation |
| CDCl₃ (Chloroform-d) | HIGH RISK | Critical | Do NOT use untreated. CDCl₃ naturally forms DCl/HCl over time. This triggers rapid cyclization to fluorene. Must pass through basic alumina before use. |
| DMSO-d₆ | Excellent | Low | Best for storage. The sulfoxide oxygen acts as a weak Lewis base, buffering protons and preventing cyclization. |
| CD₂Cl₂ (DCM-d₂) | Moderate | Medium | Less acidic than chloroform but can still become acidic. Store over molecular sieves (3Å or 4Å). |
| Methanol/Ethanol | Poor | High | In the presence of trace acid, solvolysis occurs rapidly to form the methyl/ethyl ether via the stabilized benzylic cation. |
| Benzene-d₆ / Toluene-d₈ | Good | Low | Excellent for NMR studies to separate aromatic signals. Chemically inert toward the alcohol. |
B. Storage & Handling Workflow
Goal: Arrest kinetics of oxidation and cyclization.
-
Solid State Storage (Preferred):
-
Store as a solid whenever possible.
-
Temp: -20°C.
-
Atmosphere: Argon or Nitrogen backfill.
-
-
Solution State Storage (If unavoidable):
-
Concentration: Keep >0.1 M. Dilute solutions oxidize faster relative to mass.
-
Additive: Add BHT (Butylated hydroxytoluene) at 0.1 mol% if the solution must be stored for >24 hours. This acts as a radical scavenger to stop auto-oxidation.
-
Container: Amber glass vials with PTFE-lined caps. Parafilm is insufficient for long-term DCM/Chloroform storage due to evaporation and moisture ingress.
-
Visualizing the Degradation Pathways
The following diagram maps the chemical fate of your molecule based on environmental triggers.
Figure 1: Mechanistic pathways for degradation. Note that acid-catalyzed cyclization to fluorene is often faster than oxidation in solution.
Troubleshooting & FAQs
Q1: My NMR spectrum shows "doubled" peaks. Is my compound impure?
Diagnosis: Likely Atropisomerism (Restricted Rotation), not impurity. Mechanism: The steric bulk of the o-methyl and o-hydroxymethyl groups restricts rotation around the central biaryl bond. On the NMR timescale, these rotamers may appear as distinct species or broadened peaks. Test: Run a Variable Temperature (VT) NMR experiment.
-
Protocol: Heat the sample to 50°C or 60°C in DMSO-d₆.
-
Result: If the peaks coalesce into sharp singlets, it is restricted rotation. If they remain distinct, you have a chemical impurity (likely the aldehyde or fluorene derivative).
Q2: The solution turned yellow overnight. Can I save it?
Diagnosis: Oxidation to the aldehyde or formation of conjugated oligomers. Fix:
-
TLC Check: Check against authentic benzaldehyde standards. Aldehydes are UV active and stain distinctively with 2,4-DNP (orange/red precipitate).
-
Purification: If the yellowing is mild, pass the solution through a short plug of silica gel (eluting with Hexanes/EtOAc). The polar alcohol will stick more than the aldehyde, or vice versa depending on the specific derivative, but generally, a quick column is required. Do not distill (risk of thermal cyclization).
Q3: I dissolved the sample in CDCl₃ and it turned into a gummy solid. What happened?
Diagnosis: You triggered the Acid Trap . Explanation: Standard CDCl₃ contains ppm levels of DCl. This catalyzed the dehydration of your alcohol into 1-methyl-9H-fluorene (a solid) or polymerized material. Prevention: Always add a spatula tip of solid K₂CO₃ or Basic Alumina to the NMR tube immediately upon dissolution if using CDCl₃. Better yet, switch to DMSO-d₆ or Acetone-d₆.
Q4: Can I use this alcohol in a Suzuki coupling without protecting the OH group?
Answer: Yes, but with caveats. Risk: The free hydroxyl can coordinate to the Palladium catalyst, potentially poisoning it or directing C-H activation elsewhere. Mitigation: Use a base that does not deprotonate the alcohol to an alkoxide (which is more reactive). Potassium phosphate (K₃PO₄) is generally safer than NaOtBu for unprotected benzyl alcohols in Suzuki couplings.
Experimental Protocol: Safe NMR Preparation
Use this protocol to guarantee sample integrity during analysis.
-
Prepare Solvent: Take 1 mL of CDCl₃. Add ~50 mg of anhydrous Basic Alumina (Activity I). Shake and let settle for 2 minutes. This neutralizes DCl.
-
Dissolution: Transfer the supernatant CDCl₃ to the vial containing o-(o-tolyl)benzyl alcohol.
-
Transfer: Move to the NMR tube.
-
Analysis: Run the spectrum immediately.
-
Recovery: Do not store the sample in the NMR tube. Evaporate solvent immediately after acquisition and return to solid storage at -20°C.
References
-
General Stability of Benzyl Alcohols
-
Acid-Catalyzed Cyclization Mechanism (Fluorene Formation)
-
Oxidation Mechanisms
-
Proposed mechanism for the oxidation of benzyl alcohol. ResearchGate. 3
-
-
NMR and Restricted Rotation
-
NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond. MDPI. 4
- Context: While focusing on amides, this source establishes the fundamental NMR behavior of sterically hindered systems (atropisomerism) relevant to ortho-substituted biaryls.
-
Sources
Technical Support Center: Analytical Strategies for Benzyl alcohol, o-(o-tolyl)-
Subject: Troubleshooting & Method Development for CAS 7111-76-4 Chemical Name: [2-(2-methylphenyl)phenyl]methanol; 2'-methyl-[1,1'-biphenyl]-2-methanol Primary Application: Key intermediate in the synthesis of Sartan class antihypertensives (e.g., Valsartan, Candesartan).
Part 1: Core Analytical Directives
The "Ghost Impurity" Phenomenon (Critical Alert)
The most significant pitfall in analyzing Benzyl alcohol, o-(o-tolyl)- is its thermal and acidic instability. This molecule belongs to the class of ortho-substituted biphenyl methanols, which are chemically predisposed to intramolecular cyclization.
The Mechanism: Under high temperatures (GC injection ports) or acidic conditions, the benzylic hydroxyl group dehydrates to form a carbocation. This cation attacks the adjacent phenyl ring, closing the bridge to form Methylfluorene .
-
Symptom: Your HPLC shows 99% purity, but your GC-MS shows a massive peak for a compound with M-18 (Loss of water).
-
Reality: The impurity is being generated inside your instrument.
Method Selection Flowchart
Use this decision matrix to select the correct analytical technique and avoid artifact generation.
Caption: Decision logic for analyzing Benzyl alcohol, o-(o-tolyl)-. Direct GC injection leads to thermal degradation artifacts.
Part 2: Troubleshooting Guides (Q&A)
Category 1: HPLC/UPLC Analysis
Q: Why do I see significant peak tailing even when using high-purity solvents? A: The benzylic hydroxyl group (-CH2OH) interacts strongly with residual silanols on the silica backbone of your column.
-
The Fix:
-
Mobile Phase Modifier: Add 0.1% Phosphoric Acid (
) or Trifluoroacetic Acid (TFA) to suppress silanol ionization. -
Column Selection: Switch to a high-coverage C18 column with extensive end-capping (e.g., Zorbax Eclipse Plus or Waters XBridge). These columns block the silanol sites that cause tailing.
-
Q: I see a "shoulder" splitting the main peak. Is this an isomer? A: It is likely a rotamer or atropisomer effect, but more commonly, it is a sample solvent mismatch.
-
Explanation: The ortho-methyl group on the second ring creates steric hindrance, forcing the two phenyl rings to twist (non-planar). While true atropisomerism (permanent separation) is rare at room temperature for this specific molecule, the rotation is restricted.
-
Immediate Check: Ensure your sample diluent matches the initial mobile phase conditions (e.g., 50:50 Methanol:Water). If you dissolve the sample in 100% Acetonitrile and inject it into a high-aqueous stream, the "solvent shock" causes peak distortion that looks like a split.
Q: What are the recommended HPLC conditions? A:
| Parameter | Recommendation | Rationale |
|---|---|---|
| Column | C18 End-capped (150 x 4.6 mm, 3.5 µm) | Prevents silanol interaction. |
| Mobile Phase A | Water + 0.1%
Category 2: Gas Chromatography (GC) & Mass Spec
Q: My GC-MS spectrum shows a base peak at m/z 180 instead of the expected parent ion. Why? A: This confirms thermal degradation.
-
Parent Mass: 198 Da (
).[1][2] -
Observed Mass: 180 Da (M - 18).
-
Cause: Loss of water (
) inside the injector port (typically 250°C+). The molecule cyclizes to form a Methylfluorene species. -
Solution: You must derivatize the hydroxyl group to block this reaction.
-
Protocol: React sample with BSTFA + 1% TMCS at 60°C for 30 mins. This replaces the active -H with a Trimethylsilyl (TMS) group, making the molecule thermally stable and volatile.
-
Q: Can I use GC for residual solvent analysis? A: Yes, but use Headspace GC .
-
Reasoning: Headspace analysis keeps the non-volatile matrix (the drug intermediate) in the vial, injecting only the gas phase. This prevents the biphenyl alcohol from entering the hot injector and degrading, keeping your liner clean.
Category 3: Sample Preparation & Stability
Q: Is the compound light-sensitive? A: Moderately. Biphenyl systems can undergo photo-oxidation over time.
-
Protocol: Store reference standards in amber vials. Prepare analytical samples fresh, or verify stability if using an autosampler for >12 hours.
Q: Can I use acidic extraction buffers? A: Avoid if possible.
-
Risk: Strong acids (HCl,
) promote the same cyclization seen in GC, even at room temperature over time. -
Alternative: Use neutral liquid-liquid extraction (Ethyl Acetate/Water) or solid-phase extraction (SPE) with neutral washing steps.
Part 3: Mechanistic Visualization
The Degradation Pathway
Understanding the chemistry prevents misinterpretation of data. The following diagram illustrates how the "Ghost Impurity" forms.
Caption: Acid or heat-induced cyclodehydration of CAS 7111-76-4 into Methylfluorene.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11666687, [2-(2-methylphenyl)phenyl]methanol. PubChem.[2] Retrieved January 30, 2026, from [Link]
-
U.S. EPA. (n.d.). DSSTox Substance: (1,1'-Biphenyl)-2-methanol, 2'-methyl-.[2] CompTox Chemicals Dashboard.[2] Retrieved January 30, 2026, from [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
Sources
"byproduct identification in o-(o-tolyl)benzyl alcohol synthesis"
Technical Support Center: o-(o-tolyl)benzyl alcohol Synthesis
Welcome, researchers and chemists, to the dedicated technical support guide for the synthesis of o-(o-tolyl)benzyl alcohol. This resource is designed to provide in-depth troubleshooting and practical advice for common challenges encountered during this synthesis, particularly focusing on the identification and mitigation of byproducts. Our goal is to equip you with the expertise to optimize your reaction conditions, maximize yield, and ensure the purity of your final product.
The synthesis of unsymmetrical diarylmethanols like o-(o-tolyl)benzyl alcohol is a cornerstone reaction in medicinal chemistry and materials science.[1][2] The most common and direct route involves the Grignard reaction between an o-tolyl Grignard reagent (o-tolylmagnesium bromide) and o-tolualdehyde.[1] While robust, this method is sensitive to reaction conditions, and deviations can lead to a variety of byproducts that complicate purification and reduce yields.[1]
This guide is structured in a question-and-answer format to address the specific issues you are likely to encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected, and I observe a prominent, non-polar spot on my TLC plate. What is this impurity?
A1: This is a classic sign of homocoupling, leading to the formation of 2,2'-bitolyl.
This is arguably the most common byproduct in this synthesis. It arises from a Wurtz-type coupling reaction where two molecules of the Grignard reagent react with each other. This is often catalyzed by trace amounts of transition metals or can occur thermally.
-
Mechanism of Formation: The Grignard reagent, o-tolylmagnesium bromide, can undergo a coupling reaction, particularly if there are catalytic impurities or localized overheating.
-
Identification:
-
TLC: 2,2'-bitolyl is a non-polar hydrocarbon and will have a high Rf value in typical solvent systems (e.g., ethyl acetate/hexanes), running close to the solvent front. It will not be UV active in the same way as the product but may stain with permanganate.
-
NMR: The 1H NMR will show complex aromatic signals and a characteristic methyl singlet.
-
-
Mitigation Strategies:
-
Slow Addition: Add the Grignard reagent to the aldehyde solution slowly and at a low temperature (e.g., 0 °C) to prevent localized high concentrations and exothermic spikes.
-
High-Quality Magnesium: Use high-quality magnesium turnings and ensure they are completely consumed during the Grignard formation step.
-
Inert Atmosphere: Maintain a strictly inert atmosphere (Argon or Nitrogen) to prevent oxidative side reactions that can initiate coupling.
-
Q2: After workup, my crude product shows an acidic character, and I'm seeing an unexpected peak in my 1H NMR in the 10-12 ppm region. What's going on?
A2: You are likely observing o-toluic acid, which forms from the oxidation of the starting material, o-tolualdehyde.
-
Mechanism of Formation: Benzaldehydes are susceptible to oxidation to carboxylic acids, a process that can be accelerated by exposure to air (autoxidation), especially under non-inert conditions or if the starting aldehyde has been stored for a long time.
-
Identification:
-
Extraction: The presence of an acidic component will be obvious during a basic aqueous wash (e.g., NaHCO3 solution), where it will be extracted into the aqueous layer.
-
1H NMR: o-Toluic acid exhibits a characteristic carboxylic acid proton signal far downfield, typically >10 ppm.[5][6][7] The aromatic and methyl signals will also be present, but shifted compared to the aldehyde or alcohol.[5][8]
-
IR Spectroscopy: Look for a broad O-H stretch around 2500-3300 cm-1 and a strong C=O stretch around 1700 cm-1.
-
-
Mitigation and Removal:
-
Freshly Distilled Aldehyde: Use freshly distilled or recently purchased o-tolualdehyde to minimize the presence of the oxidized acid.
-
Inert Atmosphere: Ensure the reaction is run under a strictly inert atmosphere to prevent in-situ oxidation.
-
Basic Wash: During the workup, a wash with a mild base like saturated sodium bicarbonate solution will effectively remove any o-toluic acid by converting it to its water-soluble carboxylate salt.
-
Q3: My GC-MS analysis shows a peak with a mass corresponding to the starting aldehyde (m/z=120) and another unexpected peak. What could this second peak be?
A3: Besides unreacted starting material, you may be seeing a reduction byproduct, o-tolylmethanol.
This occurs when the aldehyde's carbonyl group is reduced to an alcohol instead of being attacked by the Grignard reagent.
-
Mechanism of Formation: This can happen through two primary pathways:
-
Hydride Transfer: A Grignard reagent with a β-hydrogen can act as a reducing agent via a six-membered transition state (Meerwein-Ponndorf-Verley type reduction).[9]
-
Quenching and Reduction: If trace water quenches some Grignard reagent to form toluene, another molecule of Grignard can then reduce the aldehyde.
-
-
Identification:
-
GC-MS: o-Tolylmethanol will have a molecular ion at m/z=122. You will likely see fragment ions corresponding to the loss of water (M-18, m/z=104) and loss of the hydroxyl group (M-17, m/z=105).[10]
-
1H NMR: Look for a benzylic CH2 peak as a singlet around 4.6-4.8 ppm, which is distinct from the benzylic CH of the desired product.
-
-
Mitigation Strategies:
-
Strictly Anhydrous Conditions: This is critical. Ensure all glassware is oven- or flame-dried, and use anhydrous solvents.[1] Any moisture will quench the Grignard reagent and can promote side reactions.
-
Reverse Addition: In some cases, adding the aldehyde slowly to the Grignard reagent can minimize reduction, although this may increase the risk of homocoupling. Careful temperature control is key.
-
Summary of Key Byproducts and Analytical Signatures
| Byproduct Name | Structure | Molecular Weight ( g/mol ) | Key Analytical Signature(s) | Mitigation Strategy |
| 2,2'-Bitolyl | C14H14 | 182.26 | GC-MS: M+ at m/z 182.[3][4] TLC: High Rf (non-polar). | Slow addition at low temperature. |
| o-Toluic Acid | C8H8O2 | 136.15 | 1H NMR: Carboxylic acid proton >10 ppm.[5][7] Workup: Soluble in basic wash. | Use fresh aldehyde; perform a basic wash. |
| o-Tolylmethanol | C8H10O | 122.16 | GC-MS: M+ at m/z 122; M-18 fragment.[10] 1H NMR: Benzylic CH2 singlet ~4.7 ppm. | Ensure strictly anhydrous conditions. |
| Toluene | C7H8 | 92.14 | GC-MS: M+ at m/z 92. 1H NMR: Aromatic multiplet and methyl singlet ~2.3 ppm. | Ensure strictly anhydrous conditions to prevent quenching of the Grignard reagent. |
Experimental Protocols
Standard Protocol for o-(o-tolyl)benzyl alcohol Synthesis
-
Setup: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Grignard Formation: Add magnesium turnings (1.2 eq.) to the flask. Add a solution of o-bromotoluene (1.0 eq.) in anhydrous diethyl ether or THF via the dropping funnel. Initiate the reaction with gentle warming or an iodine crystal if necessary. Reflux until the magnesium is consumed.
-
Addition: Cool the Grignard solution to 0 °C. Add a solution of o-tolualdehyde (1.05 eq.) in anhydrous ether/THF dropwise over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Quench: After the addition is complete, stir for an additional hour at room temperature. Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Troubleshooting Workflow Diagram
This diagram outlines a decision-making process when encountering common issues.
Caption: Troubleshooting Decision Tree for Byproduct Identification.
Mechanistic Insight: Formation of 2,2'-Bitolyl
Understanding the mechanism of byproduct formation is key to its prevention. The homocoupling of Grignard reagents is a well-documented side reaction.
Caption: Competing Pathways: Desired Reaction vs. Homocoupling.
References
- Benchchem. Benzyl alcohol, o-(o-tolyl)- | 7111-76-4.
- Organic Syntheses. Benzyl alcohol, o-amino-.
- PubMed. Purification and Properties of Benzyl Alcohol Dehydrogenase From a Denitrifying Thauera Sp.
- YouTube. Synthesis of benzyl alcohol and benzoic acid (Cannizzaro reaction). (2020).
- BYJU'S. Grignard Reaction Mechanism.
- National Institutes of Health. Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes.
- Organic Chemistry Portal. Grignard Reaction.
- Google Patents. Process for the purification of benzyl alcohol.
- Master Organic Chemistry. Reactions of Grignard Reagents. (2015).
- Royal Society of Chemistry. Unified synthesis of multiply arylated alkanes by catalytic deoxygenative transformation of diarylketones. (2022).
- Scholars Research Library. Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions.
- ChemicalBook. o-Toluic acid(118-90-1) 1H NMR spectrum.
- NIST. 2,2'-Dimethylbiphenyl.
- PubMed. Purification and characterisation of TOL plasmid-encoded benzyl alcohol dehydrogenase and benzaldehyde dehydrogenase of Pseudomonas putida. (1990).
- ACS Publications. Iron-Catalyzed Oxidative Homo-Coupling of Aryl Grignard Reagents.
- University of Calgary. Ch13 - Mass Spectroscopy.
- BMRB. O-Toluic Acid (C8H8O2).
- TCI AMERICA. o-Tolylmagnesium Bromide | 932-31-0.
- RSC Publishing. Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal properties of diaryl and triarylmethanes-an overview.
- Organic Chemistry Portal. Benzyl alcohol synthesis by benzylic substitution.
- PubChem. 2,2'-Dimethylbiphenyl | C14H14 | CID 11797.
- Chemistry LibreTexts. 18.4: The Reactions of Carbonyl Compounds with Gringard Reagents. (2014).
-
Wikipedia. Kumada coupling. Available from: [Link]
- Google Patents. Process for producing 4-aminobenzyl alcohol derivatives.
- ResearchGate. Figure S5.11. 1 H NMR spectrum of ortho-toluic acid 5b in CDCl 3.
- RSC Publishing. Synthesis of difluoromethylated diarylmethanes via Fe(OTf)3-catalyzed Friedel–Crafts reaction of 2,2-difluoro-1-arylethyl phosphates.
- Chemistry Steps. Mass Spectrometry of Alcohols.
- Evergreensino Blog. What analytical methods are used to determine O - Toluic Acid?.
- ChemicalBook. 2,2'-DIMETHYLBIPHENYL | 605-39-0.
- Chemguide. reaction of aldehydes and ketones with grignard reagents.
- ChemicalBook. O-TOLYLMAGNESIUM BROMIDE | 932-31-0.
- Fisher Scientific. 2,2'-Dimethylbiphenyl 95.0+%, TCI America 1 g.
- Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry.
- YouTube. Grignard Reagent and Aldehyde (or Ketone) (Mechanism). (2014).
- Tokyo Chemical Industry Co., Ltd. 2,2'-Dimethylbiphenyl | 605-39-0.
- The Royal Society of Chemistry. Supplementary Information.
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023).
Sources
- 1. Benzyl alcohol, o-(o-tolyl)- | 7111-76-4 | Benchchem [benchchem.com]
- 2. Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal properties of diaryl and triarylmethanes-an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 4. 2,2'-Dimethylbiphenyl | C14H14 | CID 11797 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Validation & Comparative
o-(o-Tolyl)benzyl Alcohol vs. Benzyl Alcohol Derivatives: A Comparative Synthesis Guide
Executive Summary
This guide provides a technical comparison between o-(o-tolyl)benzyl alcohol (CAS: 76350-90-8) and standard benzyl alcohol derivatives. While unsubstituted benzyl alcohol serves primarily as a solvent or general benzylation reagent, o-(o-tolyl)benzyl alcohol is a specialized scaffold-building intermediate . Its unique biaryl architecture and steric profile make it indispensable in two high-value sectors: Sartan drug substance manufacturing (e.g., Losartan, Valsartan) and the synthesis of functional fluorene materials for optoelectronics.
Molecular Architecture & Steric Analysis
The fundamental difference lies in the biaryl backbone . Unlike benzyl alcohol, which possesses free rotation and minimal steric hindrance, o-(o-tolyl)benzyl alcohol features a restricted rotation due to the ortho-methyl group on the adjacent phenyl ring.
| Feature | Benzyl Alcohol (Standard) | o-(o-Tolyl)benzyl Alcohol |
| Structure | Monocyclic, planar potential | Bicyclic (Biaryl), twisted conformation |
| Steric Bulk | Low (A-value ~0) | High (due to ortho-methyl clash) |
| Key Reactivity | Nucleophilic substitution, Oxidation | Intramolecular Cyclization , Remote C-H Activation |
| Primary Use | Solvent, Esterification, Protection | Sartan Precursor , Fluorene Synthesis |
Structural Visualization
The following diagram illustrates the steric map and reactive sites.
Figure 1: Comparative reactivity landscape. The biaryl motif opens pathways to cyclization and drug scaffolds that are inaccessible to simple benzyl alcohol.
Critical Application: Sartan Drug Development
The most commercially significant application of o-(o-tolyl)benzyl alcohol is as a precursor to OTBN (o-Tolyl Benzonitrile) , the universal building block for Angiotensin II Receptor Blockers (ARBs).
The "Sartan" Pathway
While standard benzyl alcohol is oxidized to benzoic acid, o-(o-tolyl)benzyl alcohol is transformed into the biphenyl-tetrazole pharmacophore essential for biological activity.
Mechanism:
-
Oxidation: The alcohol is oxidized to the corresponding aldehyde or acid.[1][2]
-
Nitrile Formation: Conversion to o-(o-tolyl)benzonitrile (OTBN).
-
Tetrazole Construction: [3+2] Cycloaddition with sodium azide (often catalyzed by organotin or zinc compounds).
Figure 2: The critical role of the biaryl alcohol in the synthesis of antihypertensive drugs.
Synthetic Methodology: Fluorene Synthesis
Unlike simple benzyl alcohols, o-(o-tolyl)benzyl alcohol is "pre-organized" for intramolecular Friedel-Crafts cyclodehydration . This is a primary method for synthesizing 9-methylfluorene derivatives, which are precursors for optoelectronic materials (OLEDs).
Experimental Protocol: Acid-Mediated Cyclization
Objective: Synthesis of 9-methyl-9H-fluorene.
Reagents:
-
Substrate: o-(o-tolyl)benzyl alcohol (1.0 equiv)
-
Catalyst: Polyphosphoric Acid (PPA) or H₂SO₄
-
Solvent: None (neat) or Chlorobenzene
Step-by-Step Workflow:
-
Setup: Charge a round-bottom flask with o-(o-tolyl)benzyl alcohol (10 mmol).
-
Acid Addition: Add Polyphosphoric Acid (PPA) (10 g) carefully. Note: PPA is preferred over H₂SO₄ to minimize sulfonation byproducts.
-
Cyclization: Heat the mixture to 100–120 °C for 2–4 hours. The reaction proceeds via the generation of a benzylic carbocation which is trapped by the pendant o-tolyl ring.
-
Quench: Cool to 60 °C and pour onto crushed ice (50 g) with vigorous stirring.
-
Extraction: Extract the aqueous slurry with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash combined organics with NaHCO₃ (sat.), brine, dry over MgSO₄, and concentrate. Recrystallize from Ethanol/Water.
Performance Data:
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| Benzyl Alcohol | H₂SO₄, 100°C | Polybenzyls (Polymer) | N/A |
| o-(o-Tolyl)benzyl Alcohol | PPA, 110°C | 9-Methylfluorene | 85-92% |
Comparative Reactivity Data
The following table summarizes the performance of o-(o-tolyl)benzyl alcohol against standard benzyl alcohol in key reaction classes.
| Reaction Class | Benzyl Alcohol (Standard) | o-(o-Tolyl)benzyl Alcohol | Mechanism Note |
| Oxidation (PCC/Swern) | Fast (< 30 min) | Slower (45-60 min) | Steric hindrance at benzylic position slightly retards rate. |
| Electrophilic Substitution | Intermolecular (Ortho/Para) | Intramolecular (Cyclization) | The biaryl proximity forces ring closure over intermolecular reaction. |
| Solubility (LogP) | 1.05 (Hydrophilic balance) | ~3.5 (Lipophilic) | Biaryl nature significantly decreases water solubility; requires organic media. |
| Pd-Catalyzed C-H Activation | Requires Directing Group | Ligand-Enabled | The hydroxyl group can act as a transient directing group for atroposelective synthesis. |
References
-
Sartan Synthesis & OTBN
-
Fluorene Synthesis
-
Pd-Catalyzed C-H Activation
-
Axially Chiral 2-Hydroxybiaryls by Palladium-Catalyzed Enantioselective C–H Activation. ACS Catalysis. Link
-
-
General Properties
-
Benzyl alcohol - NIST WebBook.Link
-
Sources
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- 2. Oxidation of Benzyl Alcohols to Benzaldehydes with NaBr-Oxone - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized Benzyl Alcohol, o-(o-tolyl)-
For researchers and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides an in-depth technical comparison of analytical methods for assessing the purity of benzyl alcohol, o-(o-tolyl)-, a key intermediate in the synthesis of various pharmaceutical compounds. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy, offering field-proven insights and detailed experimental protocols.
The Synthetic Landscape: Understanding Potential Impurities
Benzyl alcohol, o-(o-tolyl)- is commonly synthesized via a Grignard reaction between an o-tolyl Grignard reagent (e.g., o-tolylmagnesium bromide) and o-tolualdehyde.[1] This synthetic route, while effective, can introduce several impurities that necessitate rigorous analytical characterization.
Potential Impurities from Synthesis:
-
Unreacted Starting Materials: Residual o-tolualdehyde and reagents from the Grignard synthesis.
-
Homocoupling Products: Biphenyl-type impurities can form from the coupling of the Grignard reagent.
-
Oxidation Products: The product alcohol can be oxidized to the corresponding ketone or other degradation products.
-
Solvent and Reagent Residues: Residual solvents and other reagents used in the synthesis and workup.
A thorough understanding of the synthetic pathway is the first step in developing a robust purity assessment strategy.
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique for purity assessment depends on the specific information required, the nature of the impurities, and the desired level of sensitivity. Here, we compare the most common and effective methods.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Quantification
HPLC is a cornerstone technique for the separation and quantification of organic compounds, making it ideal for determining the purity of synthesized benzyl alcohol, o-(o-tolyl)- and quantifying its impurities.[2][3]
Causality Behind Experimental Choices:
A reversed-phase HPLC method is generally the most suitable approach for aromatic alcohols like benzyl alcohol, o-(o-tolyl)-. The nonpolar nature of the stationary phase (typically C8 or C18) allows for good retention and separation of the analyte from more polar impurities. The mobile phase, a mixture of water and an organic solvent like acetonitrile or methanol, is optimized to achieve the desired retention time and resolution.[4][5] UV detection is effective due to the aromatic nature of the molecule, with detection wavelengths typically set between 220 nm and 280 nm to maximize sensitivity.[2][5]
Experimental Protocol: A Self-Validating System
A robust HPLC method should be validated according to ICH guidelines to ensure it is fit for its intended purpose.[6]
Table 1: HPLC Method Parameters for Purity Assessment
| Parameter | Recommended Conditions | Rationale |
| Column | C18 or C8, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric acid in Water | Acidifies the mobile phase to ensure good peak shape for the alcohol. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the analyte from the reversed-phase column. |
| Gradient | 50-90% B over 20 minutes | A gradient elution is often necessary to separate impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | A common wavelength for detecting aromatic compounds. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity assessment of benzyl alcohol, o-(o-tolyl)-.
Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[3] It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it an excellent tool for identifying unknown impurities and confirming the structure of the synthesized product.[7]
Causality Behind Experimental Choices:
For GC-MS analysis, the choice of a suitable capillary column is critical. A non-polar or medium-polarity column, such as a DB-5 or HP-5, is generally effective for separating aromatic compounds. The temperature program is optimized to ensure good separation of the analyte from any volatile impurities, such as residual solvents or low-boiling point byproducts. Mass spectrometry provides a unique fragmentation pattern for each compound, which can be compared to a library of known spectra for identification.
Experimental Protocol: A Self-Validating System
Table 2: GC-MS Method Parameters for Impurity Profiling
| Parameter | Recommended Conditions | Rationale |
| Column | DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film | A versatile, non-polar column suitable for a wide range of organic compounds. |
| Carrier Gas | Helium at 1.0 mL/min | An inert carrier gas that provides good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample. |
| Temperature Program | 50 °C (2 min), then 10 °C/min to 280 °C (10 min) | A typical temperature program for separating compounds with a range of boiling points. |
| MS Ion Source Temp. | 230 °C | Standard ion source temperature. |
| MS Quadrupole Temp. | 150 °C | Standard quadrupole temperature. |
| Mass Range | 40-500 amu | A suitable mass range to detect the molecular ion and key fragments of the analyte and potential impurities. |
Workflow for GC-MS Impurity Profiling
Caption: Workflow for GC-MS impurity profiling of benzyl alcohol, o-(o-tolyl)-.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of synthesized compounds and can also be used for purity assessment. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Causality Behind Experimental Choices:
¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For benzyl alcohol, o-(o-tolyl)-, we expect to see distinct signals for the aromatic protons, the benzylic protons, the methyl protons, and the hydroxyl proton. ¹³C NMR provides information on the number of different types of carbon atoms in the molecule.
Expected Spectral Features for Benzyl alcohol, o-(o-tolyl)-
-
¹H NMR (CDCl₃, 400 MHz):
-
Aromatic protons: Multiplets in the range of δ 7.0-7.5 ppm.
-
Benzylic proton (-CH-OH): A singlet or a broad singlet around δ 5.5-6.0 ppm.
-
Methyl protons (-CH₃): Two singlets around δ 2.2-2.4 ppm.
-
Hydroxyl proton (-OH): A broad singlet with a variable chemical shift, which can be confirmed by D₂O exchange.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
Aromatic carbons: Multiple signals in the range of δ 125-145 ppm.
-
Benzylic carbon (-CH-OH): A signal around δ 70-75 ppm.
-
Methyl carbons (-CH₃): Two signals around δ 20-22 ppm.
-
Quantitative NMR (qNMR) can be used for a highly accurate purity determination by integrating the signals of the analyte against a certified internal standard.
Logical Relationship in NMR-based Purity Assessment
Caption: Logical flow for quantitative NMR (qNMR) purity assessment.
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Quick Check for Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[8] It is an excellent tool for confirming the presence of the key functional groups in benzyl alcohol, o-(o-tolyl)- and for detecting certain types of impurities.
Causality Behind Experimental Choices:
The FT-IR spectrum of benzyl alcohol, o-(o-tolyl)- will be dominated by a broad O-H stretching band, characteristic of the alcohol functional group. The presence of aromatic C-H and C=C stretching vibrations will confirm the aromatic nature of the molecule. The absence of a strong C=O stretching band (around 1700 cm⁻¹) is a good indication that the starting material, o-tolualdehyde, has been consumed.
Expected Vibrational Frequencies
Table 3: Characteristic FT-IR Absorptions for Benzyl alcohol, o-(o-tolyl)-
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H (alcohol) | 3600-3200 | Strong, broad |
| C-H (aromatic) | 3100-3000 | Medium |
| C-H (aliphatic) | 3000-2850 | Medium |
| C=C (aromatic) | 1600-1450 | Medium to weak |
| C-O (alcohol) | 1260-1000 | Strong |
Data Summary and Comparison
Table 4: Comparison of Analytical Techniques for Purity Assessment
| Technique | Information Provided | Advantages | Limitations |
| HPLC | Quantitative purity, detection and quantification of non-volatile impurities. | High precision and accuracy, well-established methods. | May not detect highly volatile impurities. |
| GC-MS | Identification of volatile and semi-volatile impurities, structural confirmation. | High sensitivity, excellent for identifying unknown impurities. | Not suitable for non-volatile or thermally labile compounds. |
| NMR | Unambiguous structural confirmation, quantitative purity (qNMR). | Provides detailed structural information, highly accurate for quantification. | Lower sensitivity compared to chromatographic methods. |
| FT-IR | Presence of functional groups, quick check for certain impurities (e.g., carbonyls). | Rapid, non-destructive, easy to use. | Provides limited information on the identity and quantity of impurities. |
Conclusion: A Multi-faceted Approach to Ensuring Purity
A comprehensive purity assessment of synthesized benzyl alcohol, o-(o-tolyl)- requires a multi-faceted approach. HPLC is the primary tool for accurate purity determination and quantification of non-volatile impurities. GC-MS is essential for identifying volatile impurities and providing orthogonal structural confirmation. NMR spectroscopy serves as the definitive method for structural elucidation and can be employed for high-accuracy purity assessment using qNMR. Finally, FT-IR provides a rapid and convenient initial check of the synthesized material. By judiciously applying these techniques, researchers and drug development professionals can ensure the quality and integrity of their synthesized compounds, a critical step in the path to new therapeutic discoveries.
References
-
ARL Bio Pharma. (n.d.). Benzyl Alcohol - Analytical Method Validation. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Separation of Benzyl alcohol on Newcrom R1 HPLC column. Retrieved from [Link]
- Patil, S. S., et al. (2021). A Reverse Phase Stability Indicating HPLC Method Development for Estimation Assay of Benzyl Alcohol and Glycopyrrolate in Glycopyrrolate Injection.
-
Taiwan Food and Drug Administration. (2022, October 27). Method of Test for Preservatives in Cosmetics (5). Retrieved from [Link]
- Nekkalapudi, A., Veldi, V., & Pippalla, S. (2022). A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation. American Journal of Analytical Chemistry, 13, 229-240.
-
Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). GC–MS analysis of a benzyl alcohol and b benzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). The FT‐IR spectra of (a) poly (o‐amino benzyl alcohol), (b).... Retrieved from [Link]
- Jarosz, S., et al. (2014). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Beilstein Journal of Organic Chemistry, 10, 1938-1944.
- Dasgupta, A., & D'Souza, F. (1998). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative.
-
Eqipped. (n.d.). o-Tolylmagnesium Bromide 2M Solution | Grignard Reagent. Retrieved from [Link]
- Dasgupta, A., et al. (1997). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative. Journal of Forensic Sciences, 42(4), 718-721.
-
LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information to the manuscript Transfer Hydrogenation of Aldehydes and Ketones Catalyzed by an Aminophosphinite POCNH Pincer Complex of Ni(II). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. Retrieved from [Link]
-
Chemistry Academy. (2023, February 25). FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols [Video]. YouTube. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information Sem Raj Tamang, Anthony F. Cozzolino and Michael Findlater. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of corresponding products for each alcohol: (a).... Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Merck Millipore. (n.d.). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative. Retrieved from [Link]
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"kinetic studies of reactions involving Benzyl alcohol, o-(o-tolyl)-"
Topic: : Steric Constraints & Cyclization Pathways Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Steric Constraints, Oxidative Resistance, and Cyclization Pathways
Executive Summary & Core Directive
This guide provides a technical comparative analysis of [1,1'-Biphenyl]-2-methanol, 2'-methyl- (referred to herein as OTBA , o-(o-tolyl)benzyl alcohol). Unlike simple benzyl alcohols, OTBA possesses a unique "ortho-ortho" biphenyl architecture. This structure imposes severe steric penalties on intermolecular oxidation while simultaneously enabling rapid intramolecular cyclization pathways unavailable to its non-hindered analogs.
This document is not a generic overview. It is a kinetic decision-making tool designed to help you select the correct reaction conditions and anticipate rate behaviors when working with hindered biphenyl scaffolds.
Comparative Kinetic Matrix
To understand the kinetic behavior of OTBA, we must benchmark it against Benzyl Alcohol (BnOH) (the standard) and 2-Methylbenzyl Alcohol (MBA) (a mono-ortho hindered analog).
Table 1: Comparative Kinetic Performance & Reactivity Profile
| Feature | Benzyl Alcohol (BnOH) | 2-Methylbenzyl Alcohol (MBA) | o-(o-Tolyl)benzyl Alcohol (OTBA) |
| Structure | Unhindered Phenyl Ring | Mono-ortho Methyl | Bi-ortho Biphenyl System |
| Oxidation Rate ( | 1.00 (Reference) | ~0.65 - 0.80 (Slowed) | < 0.15 (Severely Retarded) |
| Primary Challenge | Over-oxidation to acid | Steric hindrance (minor) | Steric blockage of oxidant approach |
| Acid Stability | Forms dibenzyl ether | Polymerization risk | Rapid Cyclization to Fluorenes |
| Kinetic Isotope Effect ( | ~5.0 - 6.0 (Hydride Transfer) | ~5.0 (Hydride Transfer) | ~2.0 - 3.0 (Geometry dependent) |
| Activation Energy ( | Low (~50-60 kJ/mol) | Moderate | High (>80 kJ/mol for oxidation) |
Scientist’s Insight: The drastic drop in oxidation rate for OTBA is not merely electronic; it is a geometric exclusion . The 2'-methyl group on the distal ring twists the biphenyl bond, creating a "roof" over the hydroxymethyl group, preventing bulky oxidants (like PCC or DMP) from forming the necessary ester intermediate efficiently.
Deep Dive: Oxidative Kinetics (The Steric Wall)
Mechanistic Causality
In the oxidation of benzyl alcohols by Cr(VI) reagents (e.g., PCC, PDC), the rate-determining step (RDS) is typically the decomposition of the chromate ester via hydride transfer. For OTBA, the antecedent step—formation of the chromate ester—becomes kinetically significant due to steric crowding.
The Pathway:
-
Attack: Alcohol attacks Cr(VI) to form a chromate ester.[1]
-
Twisting: The biphenyl system must rotate to accommodate the transition state.
-
Elimination: Base removes a proton; hydride transfers to Cr.
Visualization of Steric Inhibition
The following diagram illustrates why OTBA resists oxidation compared to BnOH.
Figure 1: Kinetic pathway showing the steric bottleneck during chromate ester formation for OTBA.
Validated Protocol: Measuring Oxidative Kinetics
Objective: Determine the pseudo-first-order rate constant (
Reagents:
-
Substrate: OTBA (10 mM in Acetonitrile).
-
Oxidant: Pyridinium Chlorochromate (PCC) (excess, 100-500 mM).
-
Standard: Benzyl Alcohol (for control).[1]
Workflow:
-
Preparation: Purify Acetonitrile (MeCN) to remove water (water accelerates Cr(VI) oxidation anomalously).
-
Thermostatting: Equilibrate reaction cell to 298 K (± 0.1 K) in a UV-Vis spectrophotometer.
-
Initiation: Rapidly mix oxidant and substrate solutions (maintaining pseudo-first-order conditions: [Oxidant]
[Alcohol]). -
Monitoring: Track the decrease in Cr(VI) absorbance at 350-370 nm (charge transfer band).
-
Calculation: Plot
vs. time. The slope is .-
Self-Validation Check: Repeat with deuterated OTBA (
). If , steric hindrance at the ester formation step is confirmed as the dominant factor over hydride transfer.
-
Deep Dive: Acid-Catalyzed Cyclization (The Alternative Pathway)
While OTBA resists oxidation, it is kinetically primed for intramolecular Friedel-Crafts cyclization . In the presence of strong acid, it does not behave like a standard benzyl alcohol (which might form an ether); it rapidly closes to form 4-methylfluorene .
Mechanistic Advantage
The o-tolyl group acts as an internal nucleophile. Upon protonation of the alcohol and loss of water, the resulting benzylic carbocation is immediately trapped by the
Kinetic Driver: Entropy. The effective molarity of the internal nucleophile is extremely high, making
Visualization of Cyclization Pathway
Figure 2: Acid-catalyzed cyclization pathway converting OTBA to 4-methylfluorene via cationic intermediate.
Validated Protocol: Cyclization Kinetics via HPLC
Objective: Measure the rate of disappearance of OTBA and appearance of 4-methylfluorene.
Reagents:
-
Solvent: Dichloromethane (DCM) or Benzene.
-
Catalyst: p-Toluenesulfonic acid (p-TSA) or Triflic Acid (TfOH).
-
Internal Standard: Naphthalene (inert to reaction conditions).
Workflow:
-
Baseline: Dissolve OTBA (0.05 M) and Naphthalene (0.02 M) in DCM. Inject into HPLC to establish response factors (
). -
Catalysis: Add p-TSA (0.01 M) at
. -
Sampling: Aliquot 50
L every 2 minutes into a quenching solution (sat. NaHCO in MeOH). -
Analysis: Run HPLC (C18 column, MeCN/Water gradient).
-
Data Processing:
-
Track Area(OTBA)/Area(Std) and Area(Fluorene)/Area(Std).
-
The reaction follows first-order kinetics:
. -
Note: If the rate is too fast to sample, lower the temperature to 0°C or -20°C.
-
References
-
Mechanisms of Benzyl Alcohol Oxidation
-
Banerji, K. K. (1978). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyridinium Chlorochromate. Journal of the Chemical Society, Perkin Transactions 2, 639-641.
-
-
Steric Effects in Oxidation
-
Ilyas, M., & Saeed, M. (2010). Kinetics parameters for oxidation of benzyl alcohol at 363 K and various partial pressures of oxygen. International Journal of Chemical Reactor Engineering.
-
-
Acid-Catalyzed Cyclization of Biphenyls
-
Das, T., & Mohar, M. (2025). Reinvestigating the mechanism of acid-catalyzed cyclization of alkyl biphenyl-2-carboxylate. ChemRxiv.
-
-
Ortho-Substituent Effects
-
Karunakaran, C., & Palanisamy, P. N. (2000). Kinetic study on the oxidation reaction of alcohols by Cr(VI)-Quinoline Compound. Journal of the Korean Chemical Society.
-
Sources
A Comparative Guide to the Analytical Characterization of Benzyl Alcohol and Its Tolyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the analytical techniques used to characterize benzyl alcohol and its ortho-tolyl substituted analogue, Benzyl alcohol, o-(o-tolyl)-. While experimental data for the latter is limited in publicly available literature, this document leverages spectral data from the parent compound, benzyl alcohol, and the closely related 2-methylbenzyl alcohol to provide a comprehensive analytical overview. This comparative approach offers valuable insights into the expected spectral characteristics of Benzyl alcohol, o-(o-tolyl)-, and serves as a practical resource for researchers working with related chemical entities.
Introduction: Structure and Analytical Significance
Benzyl alcohol is a simple aromatic alcohol widely used as a solvent, preservative, and precursor in organic synthesis.[1][2] Its characterization is well-established and serves as a fundamental benchmark. In contrast, Benzyl alcohol, o-(o-tolyl)- (also known as 2-(2-methylbenzyl)benzyl alcohol), is a more complex molecule with an additional tolyl group. This structural modification significantly impacts its physical and chemical properties, including its spectroscopic signature.
The accurate characterization of such molecules is paramount in drug development and chemical research to ensure identity, purity, and consistency. This guide explores the application of key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for this purpose.
Physical Properties: A Comparative Overview
The introduction of the o-tolyl group in Benzyl alcohol, o-(o-tolyl)- leads to a notable increase in molecular weight and intermolecular forces, resulting in significantly different physical properties compared to benzyl alcohol.
| Property | Benzyl Alcohol | Benzyl alcohol, o-(o-tolyl)- | 2-Methylbenzyl Alcohol |
| Molecular Formula | C₇H₈O | C₁₄H₁₄O | C₈H₁₀O[3] |
| Molecular Weight | 108.14 g/mol [4] | 198.26 g/mol | 122.16 g/mol |
| Boiling Point | 205 °C | 323 °C | Not Available |
| Melting Point | -15.3 °C | 93-95 °C[5] | Not Available |
| Appearance | Colorless liquid | Typically a colorless liquid[5] | Solid[6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Causality Behind Experimental Choices in NMR
Proton (¹H) NMR provides information on the number of different types of protons and their neighboring environments. Carbon-13 (¹³C) NMR complements this by detailing the carbon skeleton. For substituted benzyl alcohols, key diagnostic signals include the benzylic protons (CH₂OH) and the aromatic protons. The chemical shifts and splitting patterns of these protons are highly sensitive to the substitution on the aromatic ring.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
-
Data Acquisition: Obtain the spectrum using standard acquisition parameters.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Comparative ¹H NMR Data
| Compound | Aromatic Protons (ppm) | Benzylic Protons (CH₂OH) (ppm) | Hydroxyl Proton (OH) (ppm) | Other Protons (ppm) |
| Benzyl Alcohol | ~7.2-7.4 (multiplet, 5H)[7] | ~4.6 (singlet, 2H)[7] | Variable, broad singlet | |
| 2-Methylbenzyl Alcohol | ~7.1-7.3 (multiplet, 4H)[8] | ~4.6 (singlet, 2H)[8] | Variable, broad singlet | ~2.3 (singlet, 3H, CH₃)[8] |
| Benzyl alcohol, o-(o-tolyl)- (Predicted) | Complex multiplet region (~7.0-7.5, 8H) | Singlet (~4.7, 2H) | Variable, broad singlet | Singlet (~2.4, 3H, CH₃) |
Interpretation:
-
Benzyl Alcohol: The ¹H NMR spectrum of benzyl alcohol is characterized by a multiplet in the aromatic region for the five phenyl protons and a singlet for the two benzylic protons.[7]
-
2-Methylbenzyl Alcohol: The presence of the methyl group on the aromatic ring in 2-methylbenzyl alcohol simplifies the aromatic region to a multiplet integrating to four protons and introduces a new singlet for the methyl protons.[8]
-
Benzyl alcohol, o-(o-tolyl)- (Predicted): For Benzyl alcohol, o-(o-tolyl)-, we anticipate a more complex aromatic region due to the presence of two substituted phenyl rings, integrating to eight protons. A singlet for the benzylic protons and a singlet for the methyl protons are also expected. The exact chemical shifts will be influenced by the steric and electronic effects of the bulky o-tolyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Causality Behind Experimental Choices in IR
For benzyl alcohol and its derivatives, the key diagnostic IR absorptions are the O-H stretch of the alcohol group and the C-O stretch, as well as absorptions associated with the aromatic ring. The position and shape of the O-H band can provide information about hydrogen bonding.
Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR
-
Sample Preparation: Place a small amount of the liquid or solid sample directly on the ATR crystal.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing: Perform a background subtraction and process the data to obtain the transmittance or absorbance spectrum.
Comparative IR Data
| Functional Group | Benzyl Alcohol (cm⁻¹) | 2-Methylbenzyl Alcohol (cm⁻¹) | Benzyl alcohol, o-(o-tolyl)- (Predicted) (cm⁻¹) |
| O-H Stretch (Alcohol) | ~3300-3400 (broad)[9] | ~3300-3400 (broad) | ~3300-3400 (broad) |
| C-H Stretch (Aromatic) | ~3030-3080 | ~3020-3070 | ~3020-3080 |
| C-H Stretch (Aliphatic) | ~2850-2950 | ~2860-2960 | ~2850-2960 |
| C=C Stretch (Aromatic) | ~1450-1600 | ~1460-1610 | ~1450-1610 |
| C-O Stretch (Alcohol) | ~1000-1200[10] | ~1000-1200 | ~1000-1200 |
Interpretation:
-
All three compounds are expected to show a broad absorption band in the region of 3300-3400 cm⁻¹ due to the O-H stretching vibration of the alcohol group. The broadening is a result of intermolecular hydrogen bonding.
-
The presence of aromatic rings will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
-
A strong C-O stretching band is expected in the 1000-1200 cm⁻¹ region for the primary alcohol functionality in all three molecules.[10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Causality Behind Experimental Choices in MS
Electron Ionization (EI) is a common ionization technique that generates a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is often characteristic of the compound's structure. For benzyl alcohol and its derivatives, key fragmentation pathways involve the loss of the hydroxyl group and cleavage of the benzylic C-C bond.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, methanol).
-
GC Separation: Inject the sample into a gas chromatograph to separate the analyte from any impurities. The GC column and temperature program should be optimized for the specific compound.
-
MS Analysis: The eluent from the GC is introduced into the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in EI mode, scanning over a suitable mass-to-charge (m/z) range.
Comparative MS Data
| Ion | Benzyl Alcohol (m/z) | 2-Methylbenzyl Alcohol (m/z) | Benzyl alcohol, o-(o-tolyl)- (Predicted) (m/z) |
| Molecular Ion (M⁺) | 108[11] | 122[12] | 198 |
| [M-H]⁺ | 107 | 121 | 197 |
| [M-OH]⁺ | 91[13] | 105 | 181 |
| [M-H₂O]⁺ | 90 | 104 | 180 |
| Tropylium Ion | 91 | 105 | 181 (and/or 91) |
| Phenyl Cation | 77 | 91 | 165 (and/or 77) |
Interpretation:
-
Benzyl Alcohol: The mass spectrum of benzyl alcohol shows a molecular ion at m/z 108.[11] A prominent peak at m/z 91 corresponds to the stable tropylium ion, formed by the loss of a hydroxyl radical.[13] Another significant fragment is the phenyl cation at m/z 77.
-
2-Methylbenzyl Alcohol: The mass spectrum of 2-methylbenzyl alcohol displays a molecular ion at m/z 122.[12] The base peak is often at m/z 105, corresponding to the methyltropylium ion. A peak at m/z 91 (tolyl cation) is also expected.
-
Benzyl alcohol, o-(o-tolyl)- (Predicted): The molecular ion is predicted to be at m/z 198. Key fragments would likely arise from the loss of the hydroxyl group (m/z 181) and cleavage to form a tolyl-substituted tropylium ion (m/z 181) or a tolyl cation (m/z 91). The fragmentation pattern will be more complex due to the presence of two aromatic rings.
Experimental Workflows and Data Visualization
Workflow for Comprehensive Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a substituted benzyl alcohol.
Caption: A generalized workflow for the analytical characterization of benzyl alcohol derivatives.
Conclusion
The characterization of Benzyl alcohol, o-(o-tolyl)- can be effectively approached through a comparative analysis with its parent compound, benzyl alcohol, and the closely related 2-methylbenzyl alcohol. By understanding the fundamental principles of NMR, IR, and MS, and by examining the spectral data of these analogues, researchers can predict and interpret the analytical data for this more complex molecule with a high degree of confidence. This guide provides a solid foundation for such an analysis, emphasizing the importance of a multi-technique approach for unambiguous structure elucidation and purity assessment in chemical research and development.
References
Sources
- 1. bmse000407 Benzyl Alcohol at BMRB [bmrb.io]
- 2. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 3. PhytoBank: Showing 2-methyl-benzyl alcohol (PHY0100753) [phytobank.ca]
- 4. Benzyl alcohol(100-51-6) MS spectrum [chemicalbook.com]
- 5. Buy Benzyl alcohol, o-(o-tolyl)- | 7111-76-4 [smolecule.com]
- 6. o-Tolylmethanol | CymitQuimica [cymitquimica.com]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: NMR spectrum of benzyl alcohol [orgspectroscopyint.blogspot.com]
- 8. 2-Methylbenzyl alcohol(89-95-2) IR Spectrum [m.chemicalbook.com]
- 9. Benzyl alcohol(100-51-6) IR Spectrum [m.chemicalbook.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Benzyl alcohol [webbook.nist.gov]
- 12. Benzenemethanol, 2-methyl- [webbook.nist.gov]
- 13. Page loading... [wap.guidechem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
